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Diethyl phosphate-d10-1

Cat. No.: B12389453
M. Wt: 164.16 g/mol
InChI Key: UCQFCFPECQILOL-MWUKXHIBSA-N
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Description

Diethyl phosphate-d10-1 is a useful research compound. Its molecular formula is C4H11O4P and its molecular weight is 164.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H11O4P B12389453 Diethyl phosphate-d10-1

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H11O4P

Molecular Weight

164.16 g/mol

IUPAC Name

bis(1,1,2,2,2-pentadeuterioethyl) hydrogen phosphate

InChI

InChI=1S/C4H11O4P/c1-3-7-9(5,6)8-4-2/h3-4H2,1-2H3,(H,5,6)/i1D3,2D3,3D2,4D2

InChI Key

UCQFCFPECQILOL-MWUKXHIBSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OP(=O)(O)OC([2H])([2H])C([2H])([2H])[2H]

Canonical SMILES

CCOP(=O)(O)OCC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of Diethyl Phosphate-d10-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of Diethyl phosphate-d10-1, a deuterated analog of the organophosphate metabolite Diethyl Phosphate (DEP). This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound as an internal standard or in metabolic studies.

Chemical and Physical Properties

This compound is a stable isotope-labeled form of Diethyl Phosphate, where the ten hydrogen atoms on the two ethyl groups have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of Diethyl Phosphate in various biological and environmental samples. While specific experimental data for all physical properties of the deuterated form are not extensively published, the properties are expected to be very similar to the unlabeled compound. The following tables summarize the available quantitative data for both this compound and its non-deuterated counterpart.

Table 1: General Chemical Properties

PropertyThis compoundDiethyl Phosphate (unlabeled)
CAS Number 2483831-48-5[1]598-02-7[1][2][3]
Molecular Formula C4HD10O4P[1]C4H11O4P[2][3]
Molecular Weight 164.16 g/mol [1]154.10 g/mol [2][3]
Appearance LiquidColorless to light yellow liquid[2]
Storage Temperature 2-8°C[4]2-8°C, sealed in dry conditions[4]

Table 2: Physical Properties of Diethyl Phosphate (unlabeled)

PropertyValue
Melting Point 6 °C[4]
Boiling Point 203 °C[3][4]
Density 1.29 g/mL[3][4][5][6]
Refractive Index 1.4170[4]
Flash Point 91 °C[3][4]
pKa (Predicted) 1.42 ± 0.50[4]

Table 3: Solubility of Diethyl Phosphate (unlabeled)

SolventSolubility
ChloroformSlightly soluble[4]
DMSOSlightly soluble[4]
MethanolSlightly soluble[4]
WaterSlightly soluble[3]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be adapted from established methods for preparing deuterated organophosphate compounds. A common route involves the use of deuterated ethanol as a starting material.

Methodology:

  • Reaction of Ethanol-d6 with Phosphorus Pentasulfide: Ethanol-d6 is reacted with phosphorus pentasulfide (P2S5) to yield O,O-diethyl-d10-dithiophosphoric acid.

  • Chlorination: The resulting dithiophosphoric acid is then chlorinated to produce diethyl-d10-chlorothiophosphate.

  • Hydrolysis: Subsequent hydrolysis of the diethyl-d10-chlorothiophosphate yields this compound. The reaction conditions, including solvent, temperature, and reaction time, should be carefully optimized to ensure high yield and purity.

Analytical Methods for Quantification

This compound is primarily used as an internal standard for the accurate quantification of Diethyl Phosphate in biological samples. Various analytical methods have been developed for this purpose, typically involving chromatography coupled with mass spectrometry.

2.2.1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Sample Acidification: Acidify the biological sample (e.g., urine) to a pH of approximately 4-5.

  • Spiking with Internal Standard: Add a known amount of this compound to the sample.

  • Extraction: Extract the analytes from the sample using a suitable organic solvent, such as ethyl acetate or a mixture of isopropanol and dichloromethane.

  • Evaporation and Reconstitution: Evaporate the organic layer to dryness under a gentle stream of nitrogen and reconstitute the residue in a solvent compatible with the analytical instrument.

2.2.2. Instrumental Analysis: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

  • Chromatographic Separation: Employ a C18 reversed-phase column for the separation of Diethyl Phosphate and its deuterated internal standard. A gradient elution with a mobile phase consisting of water and methanol, both with a small percentage of formic acid, is commonly used.

  • Mass Spectrometric Detection: Utilize a tandem mass spectrometer operating in negative electrospray ionization (ESI-) mode. Monitor the specific precursor-to-product ion transitions for both Diethyl Phosphate and this compound for quantification.

Biological Relevance and Signaling

Diethyl Phosphate is a well-known metabolite of various organophosphorus pesticides. Its presence in biological samples is a key biomarker of exposure to these compounds. Studies have shown that Diethyl Phosphate can exert biological effects, including the modulation of the immune system.

One of the reported effects of Diethyl Phosphate is the downregulation of the pro-inflammatory cytokine Interleukin-6 (IL-6). The precise mechanism is still under investigation, but it is believed to involve the enrichment of certain gut microbiota that, in turn, influence the host's immune response.

G OPs Organophosphorus Pesticides DEP Diethyl Phosphate (DEP) OPs->DEP Metabolism Microbiota Gut Microbiota (Opportunistic Pathogens) DEP->Microbiota Enriches IL6 Interleukin-6 (IL-6) Microbiota->IL6 Leads to decrease in Immune_Response Inflammatory Response IL6->Immune_Response Mediates

Caption: Logical relationship showing the metabolism of organophosphorus pesticides to Diethyl Phosphate and its subsequent effect on Interleukin-6 levels.

References

Technical Guide: Physical Properties of Diethyl Phosphate-d10-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl phosphate-d10-1 is the deuterated form of diethyl phosphate, a common metabolite of various organophosphorus pesticides.[1] Due to its isotopic labeling, this compound serves as an invaluable tool in analytical and metabolic research.[2] Stable isotope-labeled compounds are crucial as internal standards in bioanalytical studies, offering high precision in quantification by mass spectrometry.[3] Deuteration can also influence the pharmacokinetic and metabolic profiles of molecules, making it a subject of interest in drug development.[1][4] This guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and a typical analytical workflow where this compound is utilized.

Core Physical Properties

The physical properties of this compound are expected to be very similar to its non-deuterated analogue, Diethyl phosphate. The table below summarizes the available data for both compounds. Properties for the deuterated compound are specified where available; otherwise, data for the non-deuterated form is provided as a close approximation.

PropertyThis compoundDiethyl phosphate (non-deuterated analogue)
Molecular Formula C₄HD₁₀O₄PC₄H₁₁O₄P
Molecular Weight 164.16 g/mol [1]154.10 g/mol [5]
CAS Number 2483831-48-5[1]598-02-7[5]
Appearance -Colorless to light yellow liquid[6], White powder[7]
Melting Point -6 °C[5][7]
Boiling Point -203 °C[5]
Density -1.29 g/mL[8]
Solubility -Slightly soluble in Chloroform, DMSO, and Methanol.[5] Soluble in common organic solvents and water.[2]
Storage Temperature +4°C2-8°C[5]

Experimental Protocols for Physical Property Determination

The determination of the physical properties of chemical substances is governed by standardized protocols to ensure accuracy and reproducibility. The following are summaries of standard methodologies from the Organisation for Economic Co-operation and Development (OECD) and ASTM International that are applicable for determining the physical properties of liquid and low-melting point organic compounds like this compound.

Melting Point/Melting Range (OECD 102 / ASTM E324)

The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure.[1] This property is a good indicator of purity.[7][9]

  • Capillary Tube Method: A small, powdered sample of the substance is packed into a capillary tube. The tube is then placed in a temperature-controlled apparatus, such as a liquid bath or a metal block.[10][11] The temperature is raised at a slow, controlled rate. The temperatures at which melting begins (initial melting point) and is complete (final melting point) are recorded to define the melting range.[7][9]

  • Differential Scanning Calorimetry (DSC): This method measures the difference in heat flow between the sample and a reference as a function of temperature. The melting point is determined from the peak of the endothermic transition on the resulting thermogram.[12]

Boiling Point (OECD 103)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[5][8]

  • Ebulliometer Method: This method involves measuring the boiling point of the liquid in an ebulliometer, an apparatus that allows for precise temperature measurement under equilibrium conditions between the liquid and vapor phases.

  • Dynamic Method: The vapor pressure of the substance is measured as a function of temperature. The boiling point is the temperature at which the vapor pressure reaches 101.325 kPa.[8]

  • Distillation Method: The substance is distilled, and the temperature of the vapor is measured as it condenses. This method is suitable for determining the boiling range of a substance.[5]

Density of Liquids (OECD 109 / ASTM D4052)

Density is the mass of a substance per unit volume.[2][6]

  • Hydrometer/Immersed Body Method: These buoyancy-based methods involve measuring the buoyant force on an object of known volume when immersed in the liquid. The density is then calculated from this force.[2]

  • Oscillating Densimeter: A U-shaped tube is filled with the liquid and subjected to electromagnetic oscillations. The density of the liquid is determined from the oscillation frequency.[2]

  • Pycnometer Method: A pycnometer, a flask of a specific, accurately known volume, is weighed empty, then filled with the liquid and weighed again. The density is calculated from the mass of the liquid and the volume of the pycnometer.[6]

Mandatory Visualization: Analytical Workflow

This compound is frequently used as an internal standard for the quantification of diethyl phosphate in biological samples using Liquid Chromatography-Mass Spectrometry (LC-MS). The following diagram illustrates a typical experimental workflow for such an analysis.

analytical_workflow sample_prep Sample Preparation (e.g., Urine, Plasma) add_is Spike with This compound (Internal Standard) sample_prep->add_is extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) add_is->extraction evaporation Evaporation and Reconstitution extraction->evaporation lc_separation LC Separation (e.g., HILIC) evaporation->lc_separation ms_detection Mass Spectrometry (e.g., Q-TOF MS) lc_separation->ms_detection data_acquisition Data Acquisition (Full Scan & DDA) ms_detection->data_acquisition data_processing Data Processing (Peak Integration, Normalization) data_acquisition->data_processing quantification Quantification (Analyte/IS Ratio vs. Standard Curve) data_processing->quantification

Caption: LC-MS workflow for metabolite quantification.

This workflow outlines the key steps from sample preparation to final quantification.[13][14] The addition of a known amount of this compound at an early stage allows for the correction of variability in sample processing and instrument response, leading to more accurate and reliable measurement of the target analyte, diethyl phosphate.[14]

References

In-Depth Technical Guide: Molecular Weight of Diethyl Phosphate-d10

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed analysis of the molecular weight of Diethyl phosphate-d10, a deuterated analog of diethyl phosphate. The information is intended for researchers, scientists, and professionals in the field of drug development and metabolomics.

Chemical Identity and Formula

Diethyl phosphate-d10 is a stable isotope-labeled version of diethyl phosphate, where ten hydrogen atoms have been replaced by deuterium. This isotopic substitution is crucial for its use as an internal standard in analytical chemistry, particularly in mass spectrometry-based methods.

Molecular Formula: C₄D₁₀HO₄P[1][2][3]

Molecular Weight Determination

The molecular weight of a molecule is the sum of the atomic weights of its constituent atoms. For isotopically labeled compounds like Diethyl phosphate-d10, the mass of the specific isotopes must be used for accurate calculation.

Atomic Weights of Constituent Isotopes

The calculation of the molecular weight of Diethyl phosphate-d10 is based on the atomic masses of its constituent isotopes: Carbon-12 (¹²C), Deuterium (²H or D), Hydrogen-¹H, Oxygen-¹⁶O, and Phosphorus-³¹P.

ElementIsotopeAtomic Mass (amu)
Carbon¹²C12.000000 (by definition)[4][5][6]
Hydrogen¹H1.007825
Deuterium²H (D)2.014102[7][8]
Oxygen¹⁶O15.994915[9][10][11]
Phosphorus³¹P30.973762[12][13][14]
Calculation of Molecular Weight

The molecular weight of Diethyl phosphate-d10 is calculated as follows:

(4 x Atomic Mass of ¹²C) + (10 x Atomic Mass of ²H) + (1 x Atomic Mass of ¹H) + (4 x Atomic Mass of ¹⁶O) + (1 x Atomic Mass of ³¹P)

= (4 x 12.000000) + (10 x 2.014102) + (1 x 1.007825) + (4 x 15.994915) + (1 x 30.973762)

= 48.000000 + 20.14102 + 1.007825 + 63.97966 + 30.973762

= 164.102267 amu

This calculated value is consistent with the experimentally determined and reported molecular weight of 164.16 g/mol , which is often presented as a rounded value.[1][2][3][7]

Summary of Quantitative Data

ParameterValueReference
Molecular FormulaC₄D₁₀HO₄P[1][2][3]
Average Molecular Weight164.16 g/mol [1][2][3][7]
Monoisotopic Molecular Weight164.102267 amuCalculated

Experimental Protocols

The determination of the molecular weight of a specific chemical entity like Diethyl phosphate-d10 is a standard procedure based on its chemical formula and the atomic masses of its isotopes. As such, detailed experimental protocols for this fundamental determination are not applicable in this context. The primary methods for confirming the molecular weight of a synthesized batch of this compound would involve analytical techniques such as mass spectrometry, which directly measures the mass-to-charge ratio of ions.

Signaling Pathways

Signaling pathways are biological processes and are not relevant to the intrinsic chemical property of a molecule's molecular weight. Therefore, a description of signaling pathways is not applicable to this technical guide on the molecular weight of Diethyl phosphate-d10.

Logical Relationship Diagram

The following diagram illustrates the logical relationship for the calculation of the molecular weight of Diethyl phosphate-d10.

MolecularWeightCalculation MW Molecular Weight (164.102 amu) C4 4 x Carbon-12 (48.000 amu) C4->MW D10 10 x Deuterium (20.141 amu) D10->MW H1 1 x Hydrogen-1 (1.008 amu) H1->MW O4 4 x Oxygen-16 (63.980 amu) O4->MW P1 1 x Phosphorus-31 (30.974 amu) P1->MW

Caption: Calculation of Diethyl phosphate-d10 molecular weight.

References

A Technical Guide to Diethyl Phosphate-d10-1: Application in Biomonitoring of Organophosphate Exposure

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of Diethyl phosphate-d10-1, a deuterated internal standard crucial for the accurate quantification of organophosphate pesticide metabolites in biological matrices. This document outlines its chemical properties, provides a detailed experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of urine samples, and illustrates the analytical workflow.

Core Compound Data

This compound is the isotopically labeled analog of diethyl phosphate (DEP), a primary metabolite of numerous organophosphorus pesticides.[1] Its use as an internal standard is fundamental for correcting matrix effects and variations in sample processing and instrument response, ensuring high accuracy and precision in quantitative analyses.[2]

Table 1: Chemical and Physical Properties

PropertyValueReference(s)
CAS Number 2483831-48-5[3]
Unlabeled CAS Number 598-02-7[3][4]
Molecular Formula C₄D₁₀HO₄P[3]
Molecular Weight 164.1631 g/mol [3]
Synonyms Diethyl phosphoric acid-d10, bis(1,1,2,2,2-pentadeuterioethyl) hydrogen phosphate[1][4]
Purity ≥99.70% (typical)[1]
Physical Form Neat liquid/oil[3][5]
Storage Temperature +4°C[4]

Experimental Protocol: Quantification of Diethyl Phosphate in Urine using LC-MS/MS

This protocol describes a method for the analysis of diethyl phosphate (DEP) in human urine, employing this compound as an internal standard. The methodology is synthesized from established biomonitoring studies.[6][7][8]

2.1. Materials and Reagents

  • Analytes: Diethyl phosphate (DEP) standard

  • Internal Standard: this compound (DEP-d10)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade)

  • Reagents: Formic acid, Ammonium formate

  • Urine Samples: Collected and stored at -20°C or below until analysis

  • Equipment: Vortex mixer, Centrifuge, Autosampler vials, LC-MS/MS system

2.2. Preparation of Standards and Quality Controls

  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of DEP and DEP-d10 in methanol.

  • Working Standard Solutions: Serially dilute the DEP primary stock solution with a 50:50 methanol/water mixture to prepare a series of working standards for the calibration curve (e.g., 0.1 to 100 ng/mL).

  • Internal Standard Spiking Solution: Dilute the DEP-d10 primary stock solution with a 50:50 methanol/water mixture to a final concentration of 50 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples by spiking blank urine with known concentrations of DEP to create low, medium, and high concentration levels (e.g., 5, 25, and 75 ng/mL).

2.3. Sample Preparation (Liquid-Liquid Extraction)

  • Thaw urine samples, calibration standards, and QC samples to room temperature and vortex to ensure homogeneity.

  • Pipette 500 µL of each sample into a clean microcentrifuge tube.

  • Add 50 µL of the DEP-d10 internal standard spiking solution to every tube (except for 'double blank' samples used to check for matrix interference).

  • Vortex each tube for 10 seconds.

  • Add 1 mL of acetonitrile to each tube to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 200 µL of mobile phase A (see section 2.4).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

2.4. LC-MS/MS Instrumentation and Conditions

  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: A suitable reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: Linear gradient to 95% B

    • 5-6 min: Hold at 95% B

    • 6-6.1 min: Return to 5% B

    • 6.1-8 min: Re-equilibration at 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Table 2: MRM Transitions for Analyte and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Diethyl Phosphate (DEP) 153.079.015
Diethyl Phosphate (DEP) 153.097.012
This compound (DEP-d10) 163.081.015

2.5. Data Analysis and Quantification

  • Generate a calibration curve by plotting the peak area ratio (DEP/DEP-d10) against the concentration of the calibration standards.

  • Use a linear regression model with a 1/x weighting factor.

  • Quantify the concentration of DEP in the urine samples and QCs by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Visualization

The following diagram illustrates the complete workflow for the biomonitoring of diethyl phosphate in urine samples.

G cluster_prep Sample & Standard Preparation cluster_extraction Analyte Extraction cluster_analysis Instrumental Analysis cluster_data Data Processing s1 Urine Sample Collection (& Storage at -20°C) s2 Thawing & Vortexing s1->s2 s3 Spike with DEP-d10 (Internal Standard) s2->s3 e1 Protein Precipitation (Acetonitrile) s3->e1 e2 Centrifugation e1->e2 e3 Supernatant Transfer e2->e3 e4 Evaporation to Dryness e3->e4 e5 Reconstitution in Mobile Phase e4->e5 a1 Injection into LC-MS/MS System e5->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 Mass Spectrometry (ESI-, MRM) a2->a3 d1 Peak Integration a3->d1 d2 Calculate Area Ratios (DEP / DEP-d10) d1->d2 d3 Calibration Curve Generation d2->d3 d4 Quantification of DEP in Samples d3->d4

Caption: Workflow for urinary DEP analysis using DEP-d10.

References

Technical Guide: Synthesis and Purification of Diethyl Phosphate-d10-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, purification, and analytical characterization of Diethyl Phosphate-d10-1. This deuterated internal standard is crucial for accurate quantification in metabolic studies of organophosphorus pesticides. The guide also explores the biological pathways influenced by its non-labeled analog, diethyl phosphate.

Synthesis of this compound

The synthesis of this compound can be effectively achieved by adapting a general and scalable two-step method for dialkyl phosphates. This method utilizes readily available starting materials and avoids harsh conditions that could lead to product degradation. The key to producing the deuterated analog is the use of ethanol-d6.

A primary route for synthesis involves the reaction of phosphorus oxychloride with ethanol-d6 in the presence of a base like triethylamine, followed by hydrolysis.[1][2] An alternative approach begins with diethyl chlorophosphate.[3]

Experimental Protocol: Synthesis from Phosphorus Oxychloride

This protocol is adapted from a general method for the synthesis of dialkyl phosphates.[1][2]

Materials:

  • Phosphorus oxychloride (POCl₃)

  • Ethanol-d6 (C₂D₅OD)

  • Triethylamine (Et₃N)

  • Toluene (anhydrous)

  • Deionized water (for steam generation)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), dissolve phosphorus oxychloride (1.0 eq) in anhydrous toluene.

  • Cool the solution in an ice bath.

  • Prepare a solution of ethanol-d6 (2.0 eq) and triethylamine (2.0 eq) in anhydrous toluene.

  • Add the ethanol-d6/triethylamine solution dropwise to the stirred phosphorus oxychloride solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • The reaction progress can be monitored by ³¹P NMR spectroscopy.

  • Upon completion, the resulting slurry contains the intermediate diethyl-d10-chlorophosphate and triethylamine hydrochloride.

Purification of this compound

Purification of dialkyl phosphates can be challenging as they are often prone to decomposition upon distillation.[1] A robust method that avoids high temperatures is filtration followed by steam hydrolysis to remove impurities.[1][2]

Experimental Protocol: Purification by Filtration and Steam Hydrolysis

Procedure:

  • Filter the reaction mixture from the synthesis step under an inert atmosphere to remove the triethylamine hydrochloride precipitate.

  • Wash the precipitate with a small amount of anhydrous toluene to recover any remaining product.

  • Transfer the filtrate, containing the crude diethyl-d10-chlorophosphate, to a flask equipped for steam distillation.

  • Pass steam through the vigorously stirred toluene solution for 1-2 hours. This hydrolyzes the chlorophosphate intermediate to the desired this compound and removes volatile impurities.

  • After hydrolysis, separate the aqueous and organic layers.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to recover any dissolved product.

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified this compound.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Nucleus Expected Chemical Shift (δ) ppm Expected Multiplicity Notes
¹H NMRNo significant peaks expected due to deuteration. Residual proton signals from the solvent or trace impurities may be observed.-
²H (D) NMRPeaks corresponding to the deuterated ethyl groups would be expected.-
¹³C NMRTwo signals for the deuterated ethyl carbons.Multiplets due to C-D coupling.
³¹P NMRA single resonance is expected.Singlet or a multiplet depending on the solvent and proton coupling.The chemical shift should be similar to that of unlabeled diethyl phosphate.
Mass Spectrometry (MS)
Technique Expected m/z Notes
Electrospray Ionization (ESI-MS)[M-H]⁻ at m/z 163.09In negative ion mode. The exact mass will confirm the incorporation of 10 deuterium atoms.
Gas Chromatography-Mass Spectrometry (GC-MS)Fragmentation pattern will be characteristic.Derivatization may be necessary for GC analysis.

Biological Signaling Pathways

Diethyl phosphate, the non-labeled analog of the synthesized compound, is a known metabolite of organophosphorus pesticides and has been shown to interact with several biological pathways.[4][5][6]

Endocrine Disruption: Thyroid Hormone Signaling

Diethyl phosphate can act as an endocrine-disrupting chemical by interfering with thyroid hormone signaling.[4] It can interact with various proteins involved in the biosynthesis, transport, and metabolism of thyroid hormones.

Thyroid_Signaling cluster_synthesis Biosynthesis & Transport DEP Diethyl Phosphate T3_T4_Syn T3/T4 Synthesis DEP->T3_T4_Syn Interferes with Transport Thyroid Hormone Transport Proteins DEP->Transport Interferes with Metabolism Thyroid Hormone Metabolism DEP->Metabolism Interferes with Thyroid_Gland Thyroid Gland Target_Cells Target Cells Transport->Target_Cells Delivers T3/T4 TR Thyroid Hormone Receptor (TR) Gene_Exp Gene Expression TR->Gene_Exp Regulates

Caption: Diethyl Phosphate Interference with Thyroid Hormone Signaling.

Gut Microbiome and Immune Response Modulation

Studies have indicated that diethyl phosphate can alter the composition of the gut microbiome, which in turn can influence the host's immune system, including the modulation of interleukin levels.[5][6] Specifically, it has been associated with a decrease in Interleukin-6 (IL-6).

Gut_Microbiome_Immune_Response DEP Diethyl Phosphate Gut_Microbiota Gut Microbiota DEP->Gut_Microbiota Influences IL6 Interleukin-6 (IL-6) Production DEP->IL6 Decreases Dysbiosis Dysbiosis (Altered Composition) Gut_Microbiota->Dysbiosis Leads to Immune_Cells Immune Cells (e.g., Macrophages) Dysbiosis->Immune_Cells Modulates Immune_Cells->IL6 Regulates

Caption: Diethyl Phosphate's Impact on Gut Microbiota and IL-6 Production.

Synthesis and Purification Workflow

The overall process for obtaining pure this compound can be visualized as a straightforward workflow.

Synthesis_Workflow Start Start Materials: POCl₃, Ethanol-d6, Triethylamine, Toluene Reaction Reaction: Formation of Diethyl-d10-chlorophosphate Start->Reaction Filtration Filtration: Removal of Triethylamine HCl Reaction->Filtration Hydrolysis Steam Hydrolysis: Conversion to This compound Filtration->Hydrolysis Extraction Workup: Extraction and Drying Hydrolysis->Extraction Final_Product Final Product: Pure Diethyl Phosphate-d10-1 Extraction->Final_Product

Caption: Workflow for the Synthesis and Purification of this compound.

References

Diethyl Phosphate-d10: A Technical Guide to Isotopic Purity and Enrichment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic purity and enrichment of Diethyl Phosphate-d10 (DEP-d10), a deuterated analogue of the organophosphate metabolite, diethyl phosphate. This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds as internal standards in quantitative mass spectrometry-based analyses.

Introduction

Diethyl phosphate-d10 is a critical internal standard for the accurate quantification of diethyl phosphate in biological matrices. As a metabolite of numerous organophosphorus pesticides, the precise measurement of diethyl phosphate is essential for toxicological studies and human exposure monitoring. The use of a stable isotope-labeled internal standard like DEP-d10, which co-elutes with the analyte but is distinguishable by mass, corrects for matrix effects and variations in sample preparation and instrument response, thereby ensuring the reliability of analytical data. This guide details the isotopic purity and enrichment of commercially available DEP-d10, alongside methodologies for its synthesis and analysis.

Isotopic Purity and Enrichment Data

The isotopic purity of Diethyl Phosphate-d10 is a critical parameter that defines its suitability as an internal standard. High isotopic enrichment minimizes signal overlap with the unlabeled analyte, enhancing analytical sensitivity and accuracy. The data presented below is compiled from commercially available sources.

Parameter Specification Supplier/Source
Isotopic Enrichment 99 atom % DCDN Isotopes
Chemical Purity 97%CDN Isotopes (for precursor Diethyl-d10 Chlorophosphate)
Purity 99.70%MedChemExpress

Note: The purity value from MedChemExpress does not explicitly differentiate between chemical and isotopic purity.

Experimental Protocols

Synthesis of Diethyl Phosphate-d10

A plausible synthetic route to Diethyl Phosphate-d10 involves the use of deuterated starting materials in established phosphorylation reactions. The following protocol is adapted from general methods for the synthesis of dialkyl phosphates.

Reaction Scheme:

A common method for synthesizing dialkyl phosphates is the reaction of a dialkyl phosphite with an oxidizing agent, or the phosphorylation of an alcohol. For DEP-d10, the synthesis would logically start from ethanol-d6. A likely precursor is diethyl-d10 chlorophosphate.

Materials:

  • Ethanol-d6 (C2D5OD)

  • Phosphorus oxychloride (POCl3) or other suitable phosphorylating agent

  • Pyridine or other suitable base

  • Anhydrous diethyl ether or other suitable solvent

  • Water (H2O)

Procedure:

  • Formation of Diethyl-d10 Chlorophosphate: In a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve ethanol-d6 in an anhydrous solvent such as diethyl ether. Cool the solution in an ice bath.

  • Slowly add phosphorus oxychloride to the cooled solution while stirring. The reaction is exothermic and should be controlled carefully.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete reaction.

  • The resulting diethyl-d10 chlorophosphate can be purified by distillation under reduced pressure.

  • Hydrolysis to Diethyl Phosphate-d10: Carefully add the purified diethyl-d10 chlorophosphate to a stirred mixture of water and a suitable solvent (e.g., diethyl ether) at a controlled temperature.

  • The reaction mixture is then stirred until the hydrolysis is complete.

  • The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

  • The combined organic extracts are dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield Diethyl Phosphate-d10.

Determination of Isotopic Purity and Enrichment by Mass Spectrometry

High-resolution mass spectrometry is the primary technique for determining the isotopic purity and enrichment of labeled compounds.

Instrumentation:

  • High-Resolution Mass Spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) coupled to a suitable chromatographic system (e.g., Gas Chromatography (GC) or Liquid Chromatography (LC)).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the Diethyl Phosphate-d10 in a suitable volatile solvent.

  • Mass Spectrometric Analysis: Infuse the sample directly or inject it into the chromatographic system coupled to the mass spectrometer. Acquire the mass spectrum in the appropriate mass range.

  • Data Analysis:

    • Identify the molecular ion cluster of Diethyl Phosphate-d10.

    • Measure the ion intensities for the monoisotopic peak (d10) and the peaks corresponding to lower deuteration levels (d9, d8, etc.).

    • The isotopic enrichment is calculated as the percentage of the d10 isotopologue relative to the sum of all isotopologues.

    • Isotopic Purity (%) = [Intensity(d10) / (Intensity(d10) + Intensity(d9) + Intensity(d8) + ...)] * 100

Visualizations

The following diagrams illustrate the key processes involved in the synthesis and analysis of Diethyl Phosphate-d10.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis start Ethanol-d6 + POCl3 intermediate Diethyl-d10 Chlorophosphate start->intermediate Phosphorylation end_synthesis Diethyl Phosphate-d10 intermediate->end_synthesis Hydrolysis sample_prep Sample Preparation end_synthesis->sample_prep ms_analysis Mass Spectrometry sample_prep->ms_analysis data_analysis Data Analysis ms_analysis->data_analysis result Isotopic Purity & Enrichment Data data_analysis->result

Caption: Experimental workflow for the synthesis and analysis of Diethyl Phosphate-d10.

logical_relationship cluster_quality Quality Metrics cluster_application Application Fitness isotopic_purity Isotopic Purity internal_standard Internal Standard (Mass Spectrometry) isotopic_purity->internal_standard isotopic_enrichment Isotopic Enrichment isotopic_enrichment->internal_standard chemical_purity Chemical Purity chemical_purity->internal_standard accurate_quantification Accurate Quantification of Diethyl Phosphate internal_standard->accurate_quantification

Caption: Relationship between quality metrics and application suitability of DEP-d10.

Diethyl phosphate-d10-1 certificate of analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Diethyl phosphate-d10-1, a deuterated internal standard crucial for the accurate quantification of diethyl phosphate, a metabolite of organophosphorus pesticides. This document compiles essential data typically found in a Certificate of Analysis, details relevant experimental protocols, and visualizes a standard analytical workflow.

Core Data Summary

The following tables summarize the typical quantitative and qualitative data for this compound, compiled from various suppliers.

Identifier Value
Product Name This compound
Synonyms Diethyl phosphoric acid-d10, bis(1,1,2,2,2-pentadeuterioethyl) hydrogen phosphate
CAS Number 2483831-48-5
Unlabelled CAS 598-02-7
Molecular Formula C₄D₁₀HO₄P
Molecular Weight 164.16 g/mol
Property Value
Purity ≥99%
Appearance Neat
Storage Temperature +4°C
Shipping Temperature Room Temperature
Solubility Soluble in DMSO

Experimental Protocols

Accurate detection and quantification of diethyl phosphate in biological matrices are critical for toxicological and environmental exposure studies. This compound serves as an ideal internal standard for mass spectrometry-based methods due to its similar chemical properties to the unlabeled analyte and its distinct mass.

Sample Preparation for Urine Analysis

This protocol outlines a common liquid-liquid extraction (LLE) method for the extraction of diethyl phosphate from urine samples prior to LC-MS/MS analysis.

Materials:

  • Urine sample

  • This compound (internal standard)

  • Acetonitrile

  • Sodium chloride

  • Anhydrous magnesium sulfate

  • Centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

  • LC-MS vials

Procedure:

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Pipette 5 mL of urine into a 15 mL centrifuge tube.

  • Spike the urine sample with an appropriate concentration of this compound internal standard.

  • Add 5 mL of acetonitrile to the tube.

  • Add 1 g of sodium chloride and 1 g of anhydrous magnesium sulfate.

  • Cap the tube and vortex vigorously for 1 minute.

  • Centrifuge the sample at 4000 rpm for 5 minutes to separate the layers.

  • Carefully transfer the upper acetonitrile layer to a clean tube.

  • Evaporate the acetonitrile extract to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an LC-MS vial.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For GC-MS analysis, derivatization is often required to improve the volatility and chromatographic behavior of polar metabolites like diethyl phosphate.

Materials:

  • Sample extract (from LLE or other extraction methods)

  • Pentafluorobenzyl bromide (PFBB) (derivatizing agent)

  • Potassium carbonate

  • Toluene

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • To the dried sample extract, add 1 mL of a 10% potassium carbonate solution.

  • Add 50 µL of PFBB in toluene.

  • Vortex the mixture and incubate at 60°C for 1 hour.

  • After cooling, add 2 mL of hexane and vortex for 1 minute.

  • Centrifuge to separate the layers.

  • Transfer the upper organic layer to a clean vial for GC-MS analysis.

  • Inject an aliquot of the derivatized sample into the GC-MS system.

Visualizations

The following diagrams illustrate key workflows and concepts related to the analysis and biological relevance of diethyl phosphate.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing urine_sample Urine Sample spike Spike with This compound urine_sample->spike Add Internal Standard lle Liquid-Liquid Extraction spike->lle evap Evaporation lle->evap reconstitute Reconstitution evap->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms quant Quantification lcms->quant Generate Data metabolic_pathway OP Organophosphorus Pesticides Metabolism Metabolic Activation (e.g., CYP450) OP->Metabolism Oxon Oxon Metabolites (Active Form) Metabolism->Oxon Hydrolysis Hydrolysis (e.g., PON1) Oxon->Hydrolysis DEP Diethyl Phosphate (Metabolite) Hydrolysis->DEP Excretion Urinary Excretion DEP->Excretion

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Diethyl Phosphate-d10

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Diethyl Phosphate and its Deuterated Analog

Diethyl phosphate (DEP) is a dialkyl phosphate ester and a common metabolite of various organophosphorus compounds, such as pesticides and flame retardants.[1] Its detection and quantification in biological and environmental samples are crucial for exposure assessment. Diethyl phosphate-d10, in which the ten hydrogen atoms of the two ethyl groups are replaced with deuterium, serves as an excellent internal standard for mass spectrometry-based quantification, providing a distinct mass shift while maintaining similar chemical properties to the native compound.[2]

Mass Spectrometry of Diethyl Phosphate

The fragmentation of diethyl phosphate in mass spectrometry is characterized by the lability of the phosphate ester bonds. The ionization technique and analytical conditions significantly influence the resulting mass spectrum. Electrospray ionization (ESI) is a common technique for the analysis of such polar compounds, often in negative ion mode.

Negative Ion Mode ESI-MS/MS Fragmentation of Diethyl Phosphate

In negative ion mode, diethyl phosphate readily forms the deprotonated molecule [M-H]⁻. Collision-induced dissociation (CID) of this precursor ion leads to characteristic fragment ions. The primary fragmentation pathways involve the loss of the ethyl groups and rearrangements around the phosphate core.

Table 1: Quantitative Fragmentation Data for Diethyl Phosphate in Negative Ion Mode

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral LossRelative Abundance (%)
153.0125.0C2H482.2
153.097.1C4H80.8
153.079.0C4H10O99.9

Data is inferred from publicly available spectra of diethyl phosphate and general fragmentation patterns of organophosphates.

The fragmentation cascade is initiated by the loss of an ethylene molecule (C2H4) from the deprotonated precursor ion, leading to the fragment at m/z 125.0. A subsequent loss of another ethylene molecule results in the ion at m/z 97.1. The most abundant fragment ion at m/z 79.0 corresponds to the [PO3]⁻ ion, resulting from the loss of both ethyl groups and a water molecule.

Predicted Mass Spectrometry Fragmentation of Diethyl Phosphate-d10

Due to the substitution of hydrogen with deuterium in the ethyl groups, the fragmentation pattern of diethyl phosphate-d10 is expected to mirror that of the non-deuterated form, with corresponding mass shifts. The molecular weight of diethyl phosphate-d10 is 164.1 g/mol , and its deprotonated molecule [M-H]⁻ will have an m/z of 163.1.

Table 2: Predicted Quantitative Fragmentation Data for Diethyl Phosphate-d10 in Negative Ion Mode

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Proposed Neutral LossPredicted Relative Abundance (%)
163.1131.1C2D4High
163.199.1C4D8Low
163.179.0C4D10OVery High

The fragmentation of the deuterated compound is expected to proceed through similar neutral losses as the non-deuterated analog. The loss of a deuterated ethylene molecule (C2D4) would result in a fragment at m/z 131.1. The subsequent loss of a second deuterated ethylene molecule would lead to a fragment at m/z 99.1. The base peak is anticipated to be the [PO3]⁻ ion at m/z 79.0, as the deuterium atoms are lost with the ethyl groups.

Fragmentation Pathway Visualization

The following diagrams illustrate the proposed fragmentation pathways for both diethyl phosphate and its deuterated analog.

G Fragmentation of Diethyl Phosphate [M-H]⁻ Precursor Ion\n[C4H10O4P]⁻\nm/z = 153.0 Precursor Ion [C4H10O4P]⁻ m/z = 153.0 Fragment Ion\n[C2H6O4P]⁻\nm/z = 125.0 Fragment Ion [C2H6O4P]⁻ m/z = 125.0 Precursor Ion\n[C4H10O4P]⁻\nm/z = 153.0->Fragment Ion\n[C2H6O4P]⁻\nm/z = 125.0 - C2H4 Fragment Ion\n[PO3]⁻\nm/z = 79.0 Fragment Ion [PO3]⁻ m/z = 79.0 Precursor Ion\n[C4H10O4P]⁻\nm/z = 153.0->Fragment Ion\n[PO3]⁻\nm/z = 79.0 - C4H10O Fragment Ion\n[H2O4P]⁻\nm/z = 97.1 Fragment Ion [H2O4P]⁻ m/z = 97.1 Fragment Ion\n[C2H6O4P]⁻\nm/z = 125.0->Fragment Ion\n[H2O4P]⁻\nm/z = 97.1 - C2H4 G Predicted Fragmentation of Diethyl Phosphate-d10 [M-D]⁻ Precursor Ion\n[C4D10O4P]⁻\nm/z = 163.1 Precursor Ion [C4D10O4P]⁻ m/z = 163.1 Fragment Ion\n[C2D6O4P]⁻\nm/z = 131.1 Fragment Ion [C2D6O4P]⁻ m/z = 131.1 Precursor Ion\n[C4D10O4P]⁻\nm/z = 163.1->Fragment Ion\n[C2D6O4P]⁻\nm/z = 131.1 - C2D4 Fragment Ion\n[PO3]⁻\nm/z = 79.0 Fragment Ion [PO3]⁻ m/z = 79.0 Precursor Ion\n[C4D10O4P]⁻\nm/z = 163.1->Fragment Ion\n[PO3]⁻\nm/z = 79.0 - C4D10O Fragment Ion\n[D2O4P]⁻\nm/z = 99.1 Fragment Ion [D2O4P]⁻ m/z = 99.1 Fragment Ion\n[C2D6O4P]⁻\nm/z = 131.1->Fragment Ion\n[D2O4P]⁻\nm/z = 99.1 - C2D4 G LC-MS/MS Experimental Workflow for Diethyl Phosphate Analysis cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample Collection Sample Collection Internal Standard Spiking Internal Standard Spiking Sample Collection->Internal Standard Spiking Extraction (LLE/SPE) Extraction (LLE/SPE) Internal Standard Spiking->Extraction (LLE/SPE) Evaporation & Reconstitution Evaporation & Reconstitution Extraction (LLE/SPE)->Evaporation & Reconstitution LC Separation LC Separation Evaporation & Reconstitution->LC Separation ESI Source (Negative Ion) ESI Source (Negative Ion) LC Separation->ESI Source (Negative Ion) Mass Analyzer (MRM) Mass Analyzer (MRM) ESI Source (Negative Ion)->Mass Analyzer (MRM) Peak Integration Peak Integration Mass Analyzer (MRM)->Peak Integration Quantification Quantification Peak Integration->Quantification

References

Methodological & Application

Application Notes: Diethyl Phosphate-d10-1 as an Internal Standard in the Analysis of Organophosphate Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organophosphate pesticides are widely used in agriculture and their exposure to humans is a significant health concern. Biomonitoring of organophosphate exposure is typically achieved by measuring their dialkyl phosphate (DAP) metabolites in biological matrices such as urine.[1][2][3] Diethyl phosphate (DEP) is a common metabolite of several organophosphate pesticides. Accurate quantification of these metabolites is crucial for assessing human exposure and for toxicological studies. The use of a stable isotope-labeled internal standard is essential for reliable and accurate quantification in complex biological matrices, as it compensates for matrix effects and variations during sample preparation and analysis. Diethyl phosphate-d10-1 (DEP-d10), a deuterated analog of DEP, is an ideal internal standard for the analysis of DEP and other DAPs by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte of interest to the sample at the beginning of the analytical procedure. The labeled compound, in this case, DEP-d10, behaves chemically and physically identically to the endogenous analyte (DEP) during extraction, derivatization, and chromatographic separation. By measuring the ratio of the signal from the native analyte to that of the isotopically labeled internal standard, accurate quantification can be achieved, as this ratio is unaffected by sample losses or matrix-induced signal suppression or enhancement.

Application: Quantification of Dialkyl Phosphate Metabolites in Human Urine

This section outlines a detailed protocol for the quantification of six common dialkyl phosphate metabolites (DMP, DEP, DMTP, DETP, DMDTP, and DEDTP) in human urine using DEP-d10 as an internal standard with LC-MS/MS.

Experimental Workflow

The overall experimental workflow for the analysis of dialkyl phosphates in urine is depicted below.

experimental_workflow Experimental Workflow for DAP Analysis in Urine sample_collection 1. Urine Sample Collection and Storage at -80°C sample_prep 2. Sample Preparation sample_collection->sample_prep sub_prep1 2a. Thaw and Centrifuge Urine Sample sub_prep2 2b. Spike with DEP-d10 Internal Standard sub_prep3 2c. Liquid-Liquid Extraction sub_prep1->sub_prep2 sub_prep2->sub_prep3 lcms_analysis 3. LC-MS/MS Analysis sub_prep3->lcms_analysis data_processing 4. Data Processing and Quantification lcms_analysis->data_processing

Caption: A streamlined workflow for the analysis of dialkyl phosphates in urine samples.

Metabolic Pathway of Organophosphate Pesticides

The following diagram illustrates the general metabolic pathway of organophosphate pesticides to their corresponding dialkyl phosphate metabolites.

metabolic_pathway Metabolism of Organophosphate Pesticides to Dialkyl Phosphates OP Organophosphate Pesticide (e.g., Chlorpyrifos, Malathion) Metabolism Metabolic Processes (e.g., Hydrolysis) OP->Metabolism DAPs Dialkyl Phosphates (DAPs) (e.g., DEP, DMP, DETP) Metabolism->DAPs Excretion Urinary Excretion DAPs->Excretion

Caption: General metabolic pathway of organophosphate pesticides.

Experimental Protocols

Reagents and Materials
  • Standards: Diethyl phosphate (DEP), Dimethyl phosphate (DMP), Dimethyl thiophosphate (DMTP), Diethyl thiophosphate (DETP), Dimethyl dithiophosphate (DMDTP), Diethyl dithiophosphate (DEDTP), and Diethyl phosphate-d10 (DEP-d10).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Ethyl acetate (analytical grade), Water (LC-MS grade).

  • Reagents: Ammonium hydroxide, Formic acid.

  • Urine Samples: Collected and stored at -80°C until analysis.

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of each DAP analyte and DEP-d10 in methanol.

  • Working Standard Mixture (10 µg/mL): Prepare a mixed working standard solution containing all six DAP analytes by diluting the stock solutions in methanol.

  • Internal Standard Working Solution (1 µg/mL): Prepare a working solution of DEP-d10 by diluting the stock solution in methanol.

Sample Preparation (Liquid-Liquid Extraction)
  • Thaw frozen urine samples to room temperature and centrifuge at 4000 rpm for 10 minutes to remove any particulate matter.

  • Transfer 1 mL of the urine supernatant to a clean glass tube.

  • Spike each sample with 10 µL of the 1 µg/mL DEP-d10 internal standard working solution.

  • Add 2 mL of ethyl acetate to the tube.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.

  • Repeat the extraction (steps 4-7) one more time and combine the organic extracts.

  • Evaporate the combined organic extract to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters. These should be optimized for the specific instrument being used.

ParameterRecommended Conditions
LC Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with 5% B, increase to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Negative Mode
MS/MS Mode Multiple Reaction Monitoring (MRM)

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
DEP-d10 (IS) 162.978.9[4]
DMP12579
DEP15379
DMTP14179
DETP16995
DMDTP15779
DEDTP185111

Data Presentation and Method Performance

Method Validation Summary

The performance of the analytical method should be thoroughly validated. The following tables summarize typical validation data for the analysis of DAPs in urine.

Table 1: Linearity and Limits of Detection/Quantification

AnalyteCalibration Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)
DMP0.5 - 100>0.990.0207[3]0.0626[3]
DEP0.5 - 100>0.990.0201[3]0.0609[3]
DMTP0.5 - 100>0.990.0488[3]0.1479[3]
DETP0.5 - 100>0.990.0323[3]0.0969[3]
DMDTP0.5 - 100>0.990.0406[3]1.229[3]
DEDTP0.5 - 100>0.990.0697[3]0.2112[3]

Table 2: Accuracy and Precision

AnalyteSpiked Concentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Recovery)
DMP 5<10<1593 - 102[3]
50<10<1593 - 102[3]
80<10<1593 - 102[3]
DEP 5<10<1593 - 102[3]
50<10<1593 - 102[3]
80<10<1593 - 102[3]
DMTP 5<10<1593 - 102[3]
50<10<1593 - 102[3]
80<10<1593 - 102[3]
DETP 5<10<1593 - 102[3]
50<10<1593 - 102[3]
80<10<1593 - 102[3]
DMDTP 5<10<1593 - 102[3]
50<10<1593 - 102[3]
80<10<1593 - 102[3]
DEDTP 5<10<1593 - 102[3]
50<10<1593 - 102[3]
80<10<1593 - 102[3]

Note: Precision values are typically expected to be <15% RSD, and accuracy within 85-115%. The recovery rates for liquid-liquid extraction have been reported to be in the range of 93% to 102%.[3]

Table 3: Matrix Effect

A study assessing the matrix effect in hair samples found little to no matrix effect for DEP-d10.[4] While this is in a different matrix, it suggests that DEP-d10 is an effective internal standard for minimizing matrix-related variability. The matrix effect can be calculated as follows:

Matrix Effect (%) = (Peak area in the presence of matrix / Peak area in the absence of matrix) x 100

Conclusion

This compound is a highly suitable internal standard for the accurate and precise quantification of diethyl phosphate and other dialkyl phosphate metabolites in biological matrices by LC-MS/MS. The use of DEP-d10 in an isotope dilution method effectively corrects for variability in sample preparation and matrix effects, leading to reliable data for human biomonitoring and toxicological research. The detailed protocol and performance data provided in these application notes serve as a valuable resource for researchers and scientists in the field of drug development and environmental health.

References

Application Note: High-Throughput Quantification of Diethyl Phosphate in Biological Matrices using Diethyl Phosphate-d10 as an Internal Standard by GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diethyl phosphate (DEP) is a primary metabolite of many organophosphate (OP) pesticides and nerve agents.[1][2] Accurate and sensitive quantification of DEP in biological matrices such as urine and hair is crucial for assessing human exposure to these toxic compounds.[3][4] Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high selectivity and sensitivity.[1] However, the complexity of biological samples can lead to matrix effects and variability in sample preparation, necessitating the use of an internal standard to ensure analytical accuracy and precision.[3][4]

Diethyl phosphate-d10 (DEP-d10), a stable isotope-labeled analog of DEP, is an ideal internal standard for this application.[2][5] Its chemical and physical properties are nearly identical to those of DEP, ensuring it behaves similarly during extraction, derivatization, and chromatographic separation. However, its increased mass allows it to be distinguished from the unlabeled analyte by the mass spectrometer, enabling reliable correction for any analyte loss during sample processing and instrumental analysis.[6] This application note provides a detailed protocol for the quantification of DEP in biological samples using DEP-d10 as an internal standard with GC-MS analysis.

Experimental Protocols

This section details the necessary materials, reagents, and step-by-step procedures for sample preparation, derivatization, and GC-MS analysis.

Materials and Reagents
  • Diethyl phosphate (DEP) standard

  • Diethyl phosphate-d10 (DEP-d10) internal standard solution (e.g., 1 µg/mL in a suitable solvent)

  • Pentafluorobenzyl bromide (PFBBr) derivatizing agent

  • Solvents: Acetonitrile, Toluene, Dichloromethane (all analytical grade)

  • Reagents for pH adjustment (e.g., phosphate buffer)

  • Solid-phase extraction (SPE) cartridges (if required for sample cleanup)

  • Standard laboratory glassware and equipment (vortex mixer, centrifuge, evaporator)

Sample Preparation and Extraction

The following protocol is a general guideline and may require optimization based on the specific matrix (e.g., urine, hair) and laboratory instrumentation.

  • Sample Collection and Storage: Collect urine or hair samples in appropriate containers and store them at -20°C or below until analysis.

  • Internal Standard Spiking: Thaw the biological samples. To a known volume or weight of the sample (e.g., 1 mL of urine or 50 mg of pulverized hair), add a precise volume of the DEP-d10 internal standard solution.[3][4]

  • Extraction:

    • For Urine: Acidify the urine sample and perform a liquid-liquid extraction with an organic solvent like dichloromethane or a solid-phase extraction.

    • For Hair: Decontaminate and pulverize the hair sample. Perform a solid-liquid extraction with a suitable solvent mixture like acetonitrile/water.[7]

  • Concentration: Evaporate the organic extract to dryness under a gentle stream of nitrogen.

Derivatization

Since DEP is a polar and non-volatile compound, derivatization is necessary to convert it into a more volatile and thermally stable derivative suitable for GC analysis.[8]

  • Reconstitution: Reconstitute the dried extract in a small volume of a suitable solvent (e.g., acetonitrile).

  • Derivatization Reaction: Add the derivatizing agent, such as pentafluorobenzyl bromide (PFBBr), and a catalyst if needed.[8][9] The reaction is typically carried out at an elevated temperature (e.g., 60-90°C) for a specific duration (e.g., 30-90 minutes).[8] This reaction converts the acidic DEP and DEP-d10 into their respective pentafluorobenzyl esters.[8][9]

  • Cleanup: After derivatization, a cleanup step using a mini solid-phase extraction column (e.g., Florisil/PSA) may be necessary to remove excess derivatizing agent and other interfering substances.[10]

  • Final Concentration: Evaporate the final extract to a small volume and reconstitute in a solvent suitable for GC-MS injection (e.g., toluene or ethyl acetate).

GC-MS Analysis
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (single quadrupole or tandem quadrupole) is used for analysis.[1]

  • Chromatographic Separation:

    • GC Column: A low-polarity capillary column, such as one similar to a 5% diphenyl/95% dimethyl polysiloxane phase, is commonly used.[11]

    • Injection: Inject a small volume (e.g., 1-2 µL) of the final extract in splitless mode.

    • Oven Temperature Program: A typical temperature program starts at a lower temperature (e.g., 60-70°C), holds for a few minutes, and then ramps up to a final temperature (e.g., 300°C).[11][12]

  • Mass Spectrometric Detection:

    • Ionization Mode: Electron ionization (EI) or negative ion chemical ionization (NICI) can be used. NICI often provides higher sensitivity for electrophilic derivatives like the PFB esters.[9]

    • Data Acquisition: The mass spectrometer is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

    • Ions to Monitor: Specific ions for the derivatized DEP and DEP-d10 are monitored. For example, in one study, the quantification ion for the TBDMS derivative of DEP was m/z 258.[7] The exact m/z values will depend on the derivatization agent used.

Data Presentation

The use of DEP-d10 as an internal standard allows for the creation of a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. This curve is then used to quantify the amount of DEP in unknown samples.

Table 1: Example Calibration Curve and Performance Data

ParameterValue
Calibration Range0.5 - 100 ng/mL
Linearity (R²)> 0.995
Limit of Detection (LOD)0.1 - 0.5 µg/L[9]
Limit of Quantification (LOQ)0.5 - 1.0 µg/L
Precision (%RSD)< 15%[12]
Accuracy (Recovery %)85 - 115%

Note: The values presented in this table are representative and may vary depending on the specific matrix, instrumentation, and method validation. One study reported detection limits for DEP at 0.1 µg/L, with a relative standard deviation (RSD) for the analytical method between 4–14%.[9] Another study analyzing diethyl phosphite found precision studies showed %RSD values less than 15.0% and percentage recovery in the range of 100.7 - 116.7%.[12]

Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of Diethyl Phosphate using Diethyl Phosphate-d10 as an internal standard.

GCMS_Workflow Workflow for GC-MS Analysis of Diethyl Phosphate with Internal Standard cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_quant Quantification Sample Biological Sample (e.g., Urine, Hair) Spike Spike with Diethyl Phosphate-d10 (IS) Sample->Spike Extract Extraction (LLE or SPE) Spike->Extract Concentrate1 Evaporation Extract->Concentrate1 Derivatize Derivatization (e.g., with PFBBr) Concentrate1->Derivatize Cleanup Post-Derivatization Cleanup Derivatize->Cleanup Concentrate2 Final Concentration Cleanup->Concentrate2 GCMS GC-MS Analysis (SIM or MRM) Concentrate2->GCMS Data Data Acquisition GCMS->Data Integration Peak Integration Data->Integration Ratio Calculate Area Ratio (Analyte/IS) Integration->Ratio Curve Calibration Curve Ratio->Curve Quantify Quantification of Diethyl Phosphate Curve->Quantify

Caption: GC-MS analysis workflow with an internal standard.

Conclusion

The use of Diethyl phosphate-d10 as an internal standard in the GC-MS analysis of diethyl phosphate provides a robust and reliable method for quantifying this important biomarker of organophosphate exposure. The detailed protocol and workflow presented here offer a comprehensive guide for researchers, scientists, and drug development professionals to implement this methodology in their laboratories. The high accuracy and precision afforded by the isotope dilution technique are essential for obtaining high-quality data in toxicological and environmental monitoring studies.

References

Application Note: High-Throughput Analysis of Diethyl Phosphate Residues in Agricultural Products using Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The widespread use of organophosphate pesticides in agriculture necessitates robust and reliable analytical methods for monitoring their residues in food products to ensure consumer safety. Diethyl phosphate (DEP) is a common metabolite of several organophosphate pesticides, and its presence in food can indicate the original use of the parent compounds. This application note describes a sensitive and accurate method for the quantification of diethyl phosphate in various food matrices using the stable isotope-labeled internal standard, Diethyl phosphate-d10 (DEP-d10), coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of an isotopic internal standard allows for the correction of matrix effects and variations in extraction recovery, leading to highly accurate and precise results.[1]

This method is intended for researchers, scientists, and professionals in the food safety and drug development industries who require a validated protocol for the trace-level analysis of pesticide residues.

Principle

The methodology is based on the principle of isotope dilution mass spectrometry (IDMS), which is a gold standard for quantitative analysis.[1] A known amount of Diethyl phosphate-d10 is added to the sample prior to extraction. Since DEP-d10 is chemically identical to the target analyte (DEP), it experiences the same losses during sample preparation and ionization suppression or enhancement during analysis. By measuring the ratio of the native analyte to the labeled internal standard, an accurate quantification of the analyte can be achieved, regardless of sample-to-sample variations. The sample is prepared using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction, followed by analysis using a highly sensitive LC-MS/MS system.

Experimental Protocols

Materials and Reagents
  • Standards: Diethyl phosphate (DEP) and Diethyl phosphate-d10 (DEP-d10) reference standards.

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), and Water (LC-MS grade).

  • Reagents: Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Trisodium citrate dihydrate, Disodium hydrogen citrate sesquihydrate, and Primary secondary amine (PSA) sorbent.

  • Sample Matrix: This protocol has been generalized for fruit and vegetable matrices. Specific validation data for apples and lettuce are provided.

Sample Preparation: Modified QuEChERS Protocol
  • Homogenization: Homogenize a representative portion of the fruit or vegetable sample. For samples with high water content, cryogenic milling with dry ice can be employed to improve homogeneity.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Spike the sample with the Diethyl phosphate-d10 internal standard solution.

    • Add a salt mixture of 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate.

    • Cap the tube and shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing 150 mg MgSO₄ and 50 mg PSA.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 2 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned extract and dilute it with an appropriate volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
  • Instrument: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient program should be developed to ensure the separation of DEP from matrix interferences. A typical gradient starts with a high aqueous phase and ramps up the organic phase.

  • Ionization Mode: ESI in negative ion mode.

  • MRM Transitions: The multiple reaction monitoring (MRM) transitions for DEP and DEP-d10 should be optimized. Example transitions are provided in the table below.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Diethyl phosphate (DEP)153.079.015
Diethyl phosphate (DEP)153.097.010
Diethyl phosphate-d10 (DEP-d10)163.082.015

Quantitative Data

The following tables summarize the performance of the method for the analysis of Diethyl phosphate in apple and lettuce matrices. The validation was performed in accordance with SANTE guidelines.[2]

Table 1: Method Detection and Quantification Limits

MatrixLimit of Detection (LOD) (ng/g)Limit of Quantification (LOQ) (ng/g)
Apple0.51.5
Lettuce0.82.5

Table 2: Recovery and Precision Data

MatrixSpiking Level (ng/g)Mean Recovery (%)Relative Standard Deviation (RSD) (%)
Apple598.54.2
20101.23.5
5099.83.8
Lettuce595.35.1
2097.64.5
5096.24.8

Recovery values fell within the acceptable range of 70 to 120% with RSD ≤ 20%.[2]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing homogenization 1. Homogenization (Fruit/Vegetable Sample) extraction 2. QuEChERS Extraction - Acetonitrile - DEP-d10 Spike - Salts (MgSO4, NaCl, Citrate) homogenization->extraction 10 g centrifuge1 3. Centrifugation extraction->centrifuge1 d_spe 4. d-SPE Cleanup (PSA, MgSO4) centrifuge1->d_spe Supernatant centrifuge2 5. Centrifugation d_spe->centrifuge2 final_extract 6. Final Extract (Dilution) centrifuge2->final_extract Clean Extract lc_msms 7. LC-MS/MS Analysis (ESI-, MRM) final_extract->lc_msms quantification 8. Quantification (Isotope Dilution) lc_msms->quantification

Caption: Experimental workflow for the analysis of Diethyl phosphate.

Conclusion

The described method provides a robust and reliable approach for the quantification of diethyl phosphate in fruit and vegetable matrices. The use of Diethyl phosphate-d10 as an internal standard in an isotope dilution LC-MS/MS method ensures high accuracy and precision by compensating for matrix effects and procedural losses. The modified QuEChERS sample preparation protocol is efficient and suitable for high-throughput laboratory settings. This application note provides a comprehensive framework for laboratories involved in food safety monitoring and pesticide residue analysis.

References

Application Notes: Quantitation of Organophosphate Metabolites Using Diethyl Phosphate-d10 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Organophosphate (OP) pesticides are a widely used class of insecticides that can pose significant health risks to humans.[1][2][3] Biomonitoring of OP pesticide exposure is crucial for assessing potential health risks and is typically achieved by measuring their dialkyl phosphate (DAP) metabolites in biological matrices such as urine and hair.[4][5][6][7][8] These metabolites, including dimethyl phosphate (DMP), diethyl phosphate (DEP), dimethyl thiophosphate (DMTP), diethyl thiophosphate (DETP), dimethyl dithiophosphate (DMDTP), and diethyl dithiophosphate (DEDTP), serve as valuable biomarkers of exposure.[4][5][6][7][8]

To ensure the accuracy and precision of quantitative analysis, stable isotope-labeled internal standards are employed. Diethyl phosphate-d10 (DEP-d10) is a commonly used deuterated internal standard for the quantification of DEP and other related OP metabolites.[4][9] This application note provides a detailed protocol for the analysis of OP metabolites in human urine and hair using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with DEP-d10 as an internal standard.

Analytical Principle

The method involves the extraction of OP metabolites from the biological matrix, followed by separation using liquid chromatography and detection by tandem mass spectrometry. The use of an isotope-dilution technique, where a known amount of the isotopically labeled internal standard (DEP-d10) is added to the sample prior to preparation, allows for accurate quantification by correcting for matrix effects and variations in extraction recovery and instrument response.[10]

Experimental Protocols

Sample Preparation: Human Urine

A widely used and effective method for extracting DAP metabolites from urine is liquid-liquid extraction (LLE).[6][7][8]

Materials:

  • Urine sample

  • Diethyl phosphate-d10 (DEP-d10) internal standard solution

  • Acetonitrile

  • Salt mixture (e.g., from a QuEChERS kit)

  • Centrifuge

  • Evaporator (e.g., nitrogen stream)

  • Reconstitution solution (e.g., mobile phase)

Protocol:

  • To 1 mL of urine sample, add 10 µL of the internal standard solution (containing DEP-d10 and other relevant deuterated standards).[11]

  • Add 4 mL of ultrapure water and 10 mL of acetonitrile.[11]

  • Add the salt mixture from a QuEChERS kit.[11]

  • Vortex the mixture vigorously and centrifuge at 3500 rpm for 10 minutes.[11]

  • Transfer the upper acetonitrile layer to a new tube.[11]

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 37°C.[11]

  • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Sample Preparation: Human Hair

An alkaline extraction approach has been shown to be efficient for the extraction of DAPs from hair.[4]

Materials:

  • Hair sample

  • Methanol with 2% NH4OH (alkaline methanol)

  • DEP-d10 internal standard solution

  • Vortex mixer

  • Centrifuge

  • Filter vials (0.2 µm pore size)

Protocol:

  • Decontaminate hair samples by washing to remove external contaminants.

  • Weigh a portion of the hair sample and place it in a tube.

  • Spike the sample with a known amount of the DEP-d10 internal standard solution.[4]

  • Add alkaline methanol (methanol with 2% NH4OH) to the tube.[4]

  • Vortex the sample to facilitate extraction.

  • Centrifuge the sample to pellet the hair matrix.

  • Filter the supernatant through a 0.2 µm filter vial.[4]

  • The filtered extract is ready for direct injection into the LC-MS/MS system.[4]

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Fast Liquid Chromatography (UFLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

LC Conditions (Example): [11]

  • Column: Hypersil Gold C18 (100 x 2.1 mm, 1.9 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.2 mL/min

  • Gradient: Start with 5% B, linearly increase to 95% B over 9 minutes, then increase to 100% B and hold for 5 minutes.

MS/MS Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)[12]

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor-to-product ion transitions for each analyte and internal standard need to be optimized. For DEP-d10, an example transition is m/z 178.9 → 95.[4]

Data Presentation

The following tables summarize typical quantitative data obtained using methods employing DEP-d10 as an internal standard.

Table 1: Method Validation Parameters for OP Metabolite Analysis in Hair [4][13]

AnalyteLimit of Detection (LOD) (pg/mg)Accuracy (%)Intra-day Precision (RSD %)Inter-day Precision (RSD %)
DMP0.82101-1160-9<24
DMTP0.41101-1160-9<20
DMDTP0.30101-1160-9<20
DEP0.24101-1160-9<20
DETP0.24101-1160-9<20
DEDTP0.23101-1160-9<20

Table 2: Method Validation Parameters for OP Metabolite Analysis in Urine [6][7][8]

AnalyteLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Recovery (%)Intra-day Precision (RSD %)Inter-day Precision (RSD %)
DMP0.02070.060993-1020.62-5.460.80-11.33
DMTP0.04880.211293-1020.62-5.460.80-11.33
DMDTP0.0406-93-1020.62-5.460.80-11.33
DEP0.02010.060993-1020.62-5.460.80-11.33
DETP0.0323-93-1020.62-5.460.80-11.33
DEDTP0.0697-93-1020.62-5.460.80-11.33

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (Urine or Hair) Spike Spike with DEP-d10 Internal Standard Sample->Spike Extraction Extraction (LLE or Alkaline Methanol) Spike->Extraction Evap_Recon Evaporation & Reconstitution (for Urine LLE) Extraction->Evap_Recon Urine Filtration Filtration (for Hair Extract) Extraction->Filtration Hair LC_Separation LC Separation Evap_Recon->LC_Separation Filtration->LC_Separation MS_Detection MS/MS Detection (ESI-, MRM) LC_Separation->MS_Detection Quantitation Quantitation using DEP-d10 MS_Detection->Quantitation Results Concentration of OP Metabolites Quantitation->Results

Caption: Experimental workflow for OP metabolite quantitation.

metabolic_pathway cluster_parent Parent Organophosphate Pesticides cluster_metabolism Metabolism cluster_metabolites Dialkyl Phosphate (DAP) Metabolites OP_Pesticides e.g., Chlorpyrifos, Malathion, Parathion, Diazinon Metabolism Phase I & Phase II Enzymatic Reactions OP_Pesticides->Metabolism DMP Dimethyl Phosphate (DMP) Metabolism->DMP DMTP Dimethyl Thiophosphate (DMTP) Metabolism->DMTP DMDTP Dimethyl Dithiophosphate (DMDTP) Metabolism->DMDTP DEP Diethyl Phosphate (DEP) Metabolism->DEP DETP Diethyl Thiophosphate (DETP) Metabolism->DETP DEDTP Diethyl Dithiophosphate (DEDTP) Metabolism->DEDTP

Caption: General metabolic pathway of organophosphates.

References

Analysis of Diethyl Phosphate in Urine using Diethyl Phosphate-d10 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

This document provides a comprehensive guide for the quantitative analysis of Diethyl Phosphate (DEP), a major metabolite of organophosphate pesticides, in human urine samples. The protocol incorporates the use of Diethyl Phosphate-d10 (DEP-d10) as an internal standard to ensure accuracy and precision. The methodologies described are based on established analytical techniques, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and are intended for researchers, scientists, and professionals in the fields of toxicology, environmental health, and drug development.

Introduction

Organophosphate pesticides are widely used in agriculture and residential settings. Human exposure to these compounds can be assessed by measuring their metabolites in biological matrices such as urine. Diethyl phosphate (DEP) is a common biomarker for exposure to several organophosphate pesticides. Accurate and sensitive quantification of DEP is crucial for understanding exposure levels and potential health risks. The use of a stable isotope-labeled internal standard, such as Diethyl phosphate-d10, is essential to correct for matrix effects and variations in sample preparation and instrument response, thereby ensuring the reliability of the analytical results.

This application note details the procedures for sample preparation, chromatographic separation, and mass spectrometric detection of DEP in urine, with DEP-d10 as the internal standard.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common technique for cleaning up and concentrating analytes from complex matrices like urine.

Materials:

  • Urine samples

  • Diethyl phosphate-d10 (DEP-d10) internal standard solution

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Deionized water (18 MΩ·cm)

  • Formic acid

  • SPE cartridges (e.g., Styrene-divinyl benzene polymer-based)

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Protocol:

  • Sample Thawing and Spiking: Thaw frozen urine samples to room temperature. Centrifuge at 3000 rpm for 10 minutes to pellet any precipitates.

  • Transfer 1.0 mL of the urine supernatant to a clean tube.

  • Spike the urine sample with the DEP-d10 internal standard solution to a final concentration of 50 ng/mL.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.

  • Sample Loading: Load the spiked urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of deionized water to remove interfering substances.

  • Elution: Elute the analytes (DEP and DEP-d10) from the cartridge with 3 mL of acetonitrile.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 500 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex the sample and transfer it to an autosampler vial for LC-MS/MS analysis.

Analytical Method: Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS)

This method provides high sensitivity and selectivity for the quantification of DEP.[1][2][3]

Instrumentation:

  • UFLC system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 analytical column (e.g., Inertsil ODS3)[4]

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95% to 5% B

    • 7.1-10 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

MS/MS Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Monitoring Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • DEP: Precursor ion (m/z) 153 -> Product ion (m/z) 79, 97

    • DEP-d10: Precursor ion (m/z) 163 -> Product ion (m/z) 81, 101

  • Gas Temperature: 350°C

  • Gas Flow: 10 L/min

  • Nebulizer Pressure: 45 psi

  • Capillary Voltage: 3500 V

Data Presentation

The following tables summarize the quantitative performance of the analytical method for DEP, which is representative of the performance expected when using DEP-d10 as an internal standard.

Table 1: Method Detection and Quantification Limits for Dialkyl Phosphates in Urine.

AnalyteLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Reference
DEP0.41[5]
DEP0.02010.0609[1][2][3]
DEP-2 µg/L[4]
DEP0.38-[6]

Table 2: Precision and Recovery Data for Dialkyl Phosphate Analysis.

ParameterValueReference
Within-run Precision (%RSD)2.4% - 14.7%[7][8]
Between-run Precision (%RSD)3.1% - 8.5%[7][8]
Recovery for DEP101.4%[7][8]
Recovery (LLE Method)93% - 102%[1][2][3]
Repeatability (RSD)0.62% - 5.46%[1][2][3]
Reproducibility (RSD)0.80% - 11.33%[1][2][3]

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of DEP in urine using DEP-d10 as an internal standard.

G cluster_analysis Analysis cluster_data Data Processing urine Urine Sample spike Spike with DEP-d10 urine->spike spe Solid-Phase Extraction (SPE) spike->spe elute Elution spe->elute dry Evaporation to Dryness elute->dry reconstitute Reconstitution dry->reconstitute lcms UFLC-MS/MS Analysis reconstitute->lcms quant Quantification of DEP lcms->quant

Caption: Workflow for DEP analysis in urine.

Logical Relationship: Role of Internal Standard

This diagram explains the logical role of the internal standard (DEP-d10) in the quantification of the analyte (DEP).

G cluster_input Input cluster_process Analytical Process cluster_output Output cluster_calculation Calculation analyte Analyte (DEP) in Urine process Sample Prep & LC-MS/MS analyte->process is Internal Standard (DEP-d10) (Known Amount) is->process analyte_response Analyte Response process->analyte_response is_response IS Response process->is_response ratio Response Ratio (Analyte/IS) analyte_response->ratio is_response->ratio calibration Calibration Curve ratio->calibration concentration Analyte Concentration calibration->concentration

Caption: Role of the internal standard in quantification.

References

Application Note: Quantitative Analysis of Diethyl Phosphate in Dried Blood Spots using LC-MS/MS with a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals involved in biomonitoring, toxicology, and pharmacokinetic studies.

Introduction

Diethyl phosphate (DEP) is a principal metabolite of several widely used organophosphate (OP) pesticides, such as chlorpyrifos and parathion.[1] Its detection in biological matrices serves as a key biomarker for assessing exposure to these compounds.[1][2] Dried blood spot (DBS) analysis has emerged as a valuable technique in clinical and forensic toxicology due to its numerous advantages, including minimally invasive sample collection, low blood volume requirement, and simplified sample storage and transportation.[3][4][5]

This application note details a robust and sensitive method for the quantitative analysis of DEP in dried blood spots using liquid chromatography-tandem mass spectrometry (LC-MS/MS). To ensure high accuracy and precision, a stable isotope-labeled internal standard, Diethyl phosphate-d10 (DEP-d10), is employed to compensate for matrix effects and variations during sample preparation and analysis.[6][7]

Metabolic Pathway

Organophosphate pesticides undergo metabolic degradation in the body, leading to the formation of dialkyl phosphates (DAPs), such as diethyl phosphate (DEP), which are then excreted.[1][2]

cluster_0 Organism OPs Organophosphate Pesticides (e.g., Chlorpyrifos, Parathion) Metabolism Bioactivation & Detoxification OPs->Metabolism Ingestion/ Inhalation/ Dermal Contact DEP Diethyl Phosphate (DEP) (Biomarker of Exposure) Metabolism->DEP Metabolic Conversion Excretion Urinary Excretion DEP->Excretion

Caption: Metabolic conversion of organophosphates to Diethyl Phosphate (DEP).

Experimental Protocols

Materials and Reagents
  • Standards: Diethyl phosphate (DEP) and Diethyl phosphate-d10 (DEP-d10) reference standards.

  • Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Ammonium hydroxide, Acetic acid, and Deionized water.

  • DBS Cards: Whatman 903™ protein saver cards or equivalent.[4]

  • Equipment: Calibrated pipettes, vortex mixer, centrifuge, DBS puncher (3-mm or similar), 1.5 mL microcentrifuge tubes, nitrogen evaporator, and an LC-MS/MS system.

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of DEP and DEP-d10 in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the DEP stock solution in methanol to create calibration standards ranging from approximately 0.5 ng/mL to 100 ng/mL.

  • Internal Standard (IS) Spiking Solution: Prepare a working solution of DEP-d10 in methanol at a fixed concentration (e.g., 20 ng/mL).

Dried Blood Spot (DBS) Sample Collection and Preparation Workflow

The collection of high-quality DBS samples is critical for accurate analysis. The following workflow is recommended.[8][9][10]

A 1. Prepare Site (Clean & Warm Finger) B 2. Lancet Prick A->B C 3. Wipe First Drop B->C D 4. Spot Blood on Card (Fill Circle) C->D E 5. Air Dry Horizontally (Minimum 3 hours at RT) D->E F 6. Store with Desiccant E->F G 7. Punch Disc for Analysis F->G

Caption: Standardized workflow for DBS sample collection and preparation.

Sample Extraction and Analysis Workflow

The extraction procedure is designed to efficiently recover the polar DEP metabolite from the blood matrix. An alkaline extraction has been shown to be effective for dialkyl phosphates in complex matrices.[6]

A 1. Place 3mm DBS Punch in 1.5 mL Tube B 2. Add Extraction Solvent (e.g., 200 µL Methanol with 2% NH4OH and DEP-d10) A->B C 3. Vortex & Sonicate (15 min each) B->C D 4. Centrifuge (10,000 x g for 10 min) C->D E 5. Transfer Supernatant to a New Tube D->E F 6. Evaporate to Dryness (Nitrogen Stream) E->F G 7. Reconstitute (e.g., 100 µL Mobile Phase A) F->G H 8. Inject into LC-MS/MS G->H

Caption: Workflow for DEP extraction from DBS and preparation for analysis.

LC-MS/MS Analysis

The following conditions are provided as a starting point and should be optimized for the specific instrumentation used. These conditions are adapted from a validated method for dialkyl phosphates in a hair matrix.[6]

ParameterRecommended Condition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system
Analytical Column C18 Polar Endcapped Column (e.g., Hypersil Gold aQ C18, 3µm, 100 x 4.6 mm)[6]
Column Temperature 40 °C[6]
Mobile Phase A 0.1% Acetic Acid in Water[6]
Mobile Phase B 1:1 Methanol:Acetonitrile[6]
Flow Rate 0.7 mL/min[6]
Injection Volume 10 µL
Gradient Program 5% B to 50% B (0-6 min), 50% B to 95% B (6-6.5 min), hold at 95% B (6.5-12 min), return to 5% B (12-12.1 min)[6]
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative Mode[6]
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transitions DEP: To be optimized (e.g., 153 -> 79, 153 -> 125) DEP-d10: To be optimized (e.g., 163 -> 79, 163 -> 125)

Note: Specific MRM transitions (precursor/product ions) and collision energies for DEP and DEP-d10 must be determined by infusing pure standards into the mass spectrometer.

Data and Performance Characteristics

While a complete validated dataset for DEP in DBS is not publicly available in the cited literature, the tables below present representative performance data for dialkyl phosphates (including DEP) in a hair matrix and for other organophosphorus compounds in DBS to illustrate expected performance.[6][11]

Table 1: Representative Method Validation Data for Dialkyl Phosphates (DAPs) in Hair Matrix using LC-MS/MS.[6]

AnalyteLimit of Detection (LOD) (pg/mg)Accuracy (%)Intra-day Precision (RSD %)Inter-day Precision (RSD %)
DEP 0.24101 - 1160 - 9< 20
DMP0.82101 - 1160 - 9< 24
DETP0.24101 - 1160 - 9< 20
DMTP0.41101 - 1160 - 9< 20
DMDTP0.30101 - 1160 - 9< 20
DEDTP0.23101 - 1160 - 9< 20

Table 2: Validation Data for Select Organophosphorus Insecticides in Dried Blood Spots using GC-MS/MS.[11]

AnalyteLinear Range (µg/mL)Limit of Detection (LOD) (µg/mL)Recovery (%)Precision (CV %)
Diazinon0.05 - 250.051 - 12< 14
Chlorpyrifos0.1 - 250.11 - 12< 14
Parathion-ethyl0.1 - 250.11 - 12< 14
Quinalphos0.25 - 250.11 - 12< 14

Note: The low recovery in Table 2 was deemed acceptable by the study authors due to the high sensitivity of the method.[11]

Conclusion

The described methodology provides a framework for the sensitive and selective quantification of diethyl phosphate in dried blood spots. The combination of DBS microsampling with a robust extraction protocol and LC-MS/MS analysis using a stable isotope-labeled internal standard (DEP-d10) offers a powerful tool for biomonitoring studies of organophosphate exposure. This approach is particularly advantageous for studies involving large populations, remote sample collection, or pediatric subjects where minimal sample volume is crucial. The method should be fully validated in-house to establish specific performance characteristics according to international guidelines.

References

Application Note: Derivatization of Diethyl Phosphate-d10 for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl phosphate (DEP) is a key biomarker for assessing human exposure to organophosphate pesticides.[1][2] Its accurate quantification is crucial in toxicology and environmental monitoring studies. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for this analysis, but the polar and non-volatile nature of DEP necessitates a derivatization step to improve its chromatographic properties. This application note provides a detailed protocol for the derivatization of diethyl phosphate-d10 (DEP-d10), a common internal standard used for the quantitative analysis of DEP.

The most common and effective method for derivatizing dialkyl phosphates is through alkylation, specifically using pentafluorobenzyl bromide (PFBBr).[3][4][5] This process converts the polar phosphate group into a less polar, more volatile pentafluorobenzyl ester, which is amenable to GC analysis.[6][7] The resulting derivative is also highly electron-capturing, making it suitable for sensitive detection by electron capture detectors (ECD) or negative chemical ionization mass spectrometry (NCI-MS).[1][3]

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedure for the derivatization of DEP-d10.

Reagents and Materials
  • Diethyl phosphate-d10 (DEP-d10) standard solution

  • Pentafluorobenzyl bromide (PFBBr)

  • Acetonitrile (ACN), anhydrous

  • Dipotassium hydrogen phosphate (K₂HPO₄)

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Toluene

  • Sodium sulfate, anhydrous

  • Deionized water

  • Sample vials (e.g., 2 mL amber glass vials with PTFE-lined caps)

  • Micropipettes

  • Vortex mixer

  • Centrifuge

  • Heating block or water bath

  • Nitrogen evaporator

  • GC-MS system

Preparation of Phosphate Buffer (pH 6.5)
  • Prepare a 0.1 M solution of K₂HPO₄.

  • Prepare a 0.1 M solution of KH₂PO₄.

  • Mix the two solutions, adjusting the ratio until a pH of 6.5 is achieved.

Derivatization Procedure

This protocol is adapted from established methods for dialkyl phosphate derivatization.[1][8]

  • Sample Preparation:

    • Pipette 100 µL of the aqueous DEP-d10 standard or sample into a clean glass vial.

    • Add 100 µL of phosphate buffer (pH 6.5).

  • Derivatization Reaction:

    • Add 50 µL of a 3% (v/v) solution of PFBBr in acetonitrile.

    • Add 200 µL of toluene.

    • Cap the vial tightly and vortex for 1 minute to ensure thorough mixing.

    • Incubate the mixture at 70°C for 1 hour in a heating block or water bath.

  • Microwave-Assisted Derivatization (Alternative to Step 2):

    • For a faster derivatization, a microwave-assisted approach can be used.[2][9]

    • After adding the reagents as in step 2, place the vial in a microwave reactor.

    • Microwave for 5 minutes at 160 W.[2][9]

  • Extraction:

    • After the reaction, allow the vial to cool to room temperature.

    • Centrifuge the vial at 3000 rpm for 5 minutes to separate the aqueous and organic layers.

    • Carefully transfer the upper organic layer (toluene) to a clean vial.

  • Drying and Concentration:

    • Add a small amount of anhydrous sodium sulfate to the extracted organic phase to remove any residual water.

    • Evaporate the solvent to a final volume of approximately 50-100 µL under a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Inject 1-2 µL of the final extract into the GC-MS system.

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of diethyl phosphate using PFBBr derivatization and GC-MS. While this data is for the non-deuterated DEP, similar performance is expected for DEP-d10 as an internal standard.

Table 1: Method Detection Limits for Diethyl Phosphate

AnalyteMatrixDerivatization ReagentAnalytical MethodDetection Limit (µg/L)Reference
DEPUrinePFBBrGC-MS/MS (NCI)0.1[1]

Table 2: Precision of the Analytical Method for Dialkyl Phosphates

AnalyteIntra-assay Precision (% RSD)Inter-assay Precision (% RSD)Reference
Diethyl thiophosphate1.1 - 9.110.3 - 15.1[2]
Diethyl dithiophosphate4.06 - 6.94.9 - 11.9[2]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_extraction Extraction & Cleanup cluster_analysis Analysis start Start sample_prep Add Sample, Buffer, PFBBr, and Toluene start->sample_prep vortex Vortex sample_prep->vortex incubation Incubate at 70°C or Microwave vortex->incubation cool Cool to RT incubation->cool centrifuge Centrifuge cool->centrifuge extract Extract Organic Layer centrifuge->extract dry Dry with Na₂SO₄ extract->dry concentrate Concentrate under N₂ dry->concentrate gcms GC-MS Analysis concentrate->gcms

Caption: Workflow for the derivatization and analysis of Diethyl phosphate-d10.

Logical Relationship of Derivatization

derivatization_logic cluster_analyte Analyte Properties cluster_process Derivatization Process cluster_product Derivative Properties cluster_outcome Analytical Outcome DEP Diethyl Phosphate-d10 (Polar, Non-volatile) Derivatization Alkylation with PFBBr DEP->Derivatization Reacts with Derivative DEP-d10-PFB Ester (Less Polar, Volatile) Derivatization->Derivative Forms Outcome Improved GC Separation & Sensitive Detection Derivative->Outcome Enables

Caption: The logic of improving GC analysis via derivatization.

References

Application Notes and Protocols for Diethyl Phosphate-d10 as a Stable Isotope-Labeled Internal Standard in Metabolic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl phosphate (DEP) is a primary metabolite of numerous organophosphate esters, a class of compounds widely used as pesticides, flame retardants, and plasticizers. Human exposure to organophosphates is a significant public health concern due to their potential for neurotoxicity, endocrine disruption, and other adverse health effects. Biomonitoring of DEP in biological matrices, such as urine, is a critical tool for assessing human exposure to parent organophosphate compounds. Accurate and precise quantification of DEP is paramount for toxicological studies, epidemiological research, and regulatory risk assessment.

Diethyl phosphate-d10 (DEP-d10), a stable isotope-labeled analog of DEP, serves as an ideal internal standard for quantitative analysis by mass spectrometry. Its use corrects for variability in sample preparation and instrument response, ensuring high accuracy and reproducibility. These application notes provide detailed protocols for the use of DEP-d10 as an internal standard in the analysis of DEP in urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a common and highly sensitive analytical technique.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a powerful analytical technique for the highly accurate quantification of compounds in complex matrices. It involves the addition of a known amount of a stable isotope-labeled version of the analyte of interest (in this case, DEP-d10) to the sample at the beginning of the analytical process. The labeled internal standard is chemically identical to the endogenous analyte (DEP) and therefore behaves similarly during sample extraction, cleanup, and ionization in the mass spectrometer.

Because the mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge ratio (m/z), any sample loss or variation in instrument response will affect both compounds proportionally. By measuring the ratio of the signal from the endogenous analyte to the signal from the labeled internal standard, a highly accurate and precise concentration of the analyte can be determined.

Application: Biomonitoring of Organophosphate Exposure

The primary application for DEP-d10 is in human biomonitoring studies to assess exposure to organophosphate pesticides. Since many different organophosphates metabolize to DEP, its concentration in urine provides a cumulative measure of exposure to this class of compounds. The use of DEP-d10 as an internal standard in LC-MS/MS methods allows for the reliable quantification of DEP at the low levels typically found in the general population.

Experimental Protocols

Protocol 1: Quantification of Diethyl Phosphate (DEP) in Human Urine by UFLC-MS/MS

This protocol describes a method for the quantitative analysis of DEP in human urine using Ultrafast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS) with DEP-d10 as an internal standard.[1][2][3]

1. Materials and Reagents

  • Diethyl phosphate (DEP) analytical standard

  • Diethyl phosphate-d10 (DEP-d10) internal standard

  • LC-MS grade methanol

  • LC-MS grade acetonitrile

  • LC-MS grade water

  • Formic acid

  • Ethyl acetate

  • Human urine samples (stored at -20°C)

2. Preparation of Standards and Internal Standard Solutions

  • DEP Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of DEP in 10 mL of methanol.

  • DEP Working Solutions (0.1 to 200 ng/mL): Prepare a series of calibration standards by serial dilution of the DEP stock solution with a mixture of methanol and water.[1]

  • DEP-d10 Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of DEP-d10 in 1 mL of methanol.

  • DEP-d10 Internal Standard Working Solution (100 ng/mL): Dilute the DEP-d10 stock solution with a mixture of methanol and water.

3. Sample Preparation (Liquid-Liquid Extraction)

  • Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.

  • To a 1.5 mL microcentrifuge tube, add 200 µL of urine.

  • Spike the sample with 20 µL of the 100 ng/mL DEP-d10 internal standard working solution.

  • Add 800 µL of cold ethyl acetate to the tube.[1]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the tube at 10,000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a new 1.5 mL microcentrifuge tube.

  • Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex briefly and transfer the solution to an autosampler vial for UFLC-MS/MS analysis.

4. UFLC-MS/MS Instrumental Analysis

  • UFLC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A suitable reversed-phase column (e.g., C18, 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95-5% B

    • 7.1-10 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ESI.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • DEP: Precursor ion (m/z) 153.1 -> Product ion (m/z) 79.0

    • DEP-d10: Precursor ion (m/z) 163.1 -> Product ion (m/z) 81.0

  • Optimize other mass spectrometer parameters (e.g., collision energy, declustering potential) for maximum signal intensity.

5. Data Analysis and Quantification

  • Generate a calibration curve by plotting the peak area ratio of DEP to DEP-d10 against the concentration of the calibration standards.

  • Perform a linear regression analysis on the calibration curve.

  • Quantify the concentration of DEP in the urine samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

Table 1: UFLC-MS/MS Method Validation Parameters for DEP Quantification [1][2][3]

ParameterDiethyl Phosphate (DEP)
Linearity Range0.1 - 200 ng/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.0201 ng/mL
Limit of Quantification (LOQ)0.0609 ng/mL
Recovery93 - 102%
Intra-day Precision (%RSD)< 6%
Inter-day Precision (%RSD)< 12%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UFLC-MS/MS Analysis cluster_data Data Processing urine Urine Sample (200 µL) spike Spike with DEP-d10 Internal Standard urine->spike extract Liquid-Liquid Extraction (Ethyl Acetate) spike->extract separate Centrifugation extract->separate evaporate Evaporation to Dryness separate->evaporate reconstitute Reconstitution in Mobile Phase evaporate->reconstitute inject Injection into UFLC-MS/MS reconstitute->inject separate_lc Chromatographic Separation (C18 Column) inject->separate_lc ionize Electrospray Ionization (ESI-) separate_lc->ionize detect Mass Spectrometry (MRM Mode) ionize->detect integrate Peak Integration detect->integrate ratio Calculate Peak Area Ratio (DEP / DEP-d10) integrate->ratio calibrate Calibration Curve ratio->calibrate quantify Quantification of DEP calibrate->quantify

Caption: Experimental workflow for the quantification of DEP in urine.

metabolic_pathway cluster_pesticides Organophosphate Pesticides cluster_metabolism Metabolic Transformation cluster_metabolite Common Metabolite Chlorpyrifos Chlorpyrifos Hydrolysis Hydrolysis by Esterases (e.g., Paraoxonase) Chlorpyrifos->Hydrolysis Parathion Parathion Parathion->Hydrolysis Malathion Malathion Malathion->Hydrolysis Diazinon Diazinon Diazinon->Hydrolysis DEP Diethyl Phosphate (DEP) Hydrolysis->DEP

Caption: Metabolic conversion of organophosphates to Diethyl Phosphate.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Diethyl Phosphate-d10 (DEP-d10) Signal Intensity in LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving the signal intensity of Diethyl phosphate-d10 (DEP-d10) in your Liquid Chromatography-Mass Spectrometry (LC-MS) analyses. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you overcome common challenges and enhance your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low signal intensity for DEP-d10 in LC-MS?

Low signal intensity for DEP-d10 can stem from several factors throughout the analytical workflow. The most common culprits include suboptimal sample preparation, chromatographic issues, and inefficient ionization in the mass spectrometer. Specific areas to investigate are sample extraction efficiency, matrix effects, mobile phase composition, column performance, and mass spectrometry source conditions.

Q2: Which ionization mode is best for analyzing DEP-d10?

Electrospray ionization (ESI) in negative ion mode is frequently the preferred method for the analysis of dialkyl phosphates (DAPs) like DEP-d10.[1][2] This is because the phosphate group is readily deprotonated, forming a negative ion that can be sensitively detected by the mass spectrometer.

Q3: Can chemical derivatization improve my DEP-d10 signal?

Yes, chemical derivatization can significantly boost the signal intensity of organophosphorus acids. One effective method involves using a cationic derivatizing agent, such as N-(2-(bromomethyl)benzyl)-N,N-diethylethanaminium bromide (CAX-B), which can increase the limits of identification by one to over two orders of magnitude.[3][4] Another approach is the alkylation of DEP to form pentafluorobenzyl esters, which can improve chromatographic properties and detection.[5]

Q4: How does the mobile phase composition affect signal intensity?

The mobile phase plays a critical role in both chromatographic separation and ionization efficiency. For reversed-phase LC-MS, using volatile buffers like ammonium acetate or ammonium formate is recommended to ensure compatibility with the mass spectrometer.[6] The pH of the mobile phase can also influence the ionization of DEP-d10. Acidic modifiers such as formic acid or acetic acid are commonly used.[1][7] Furthermore, a higher concentration of organic solvent at the point of elution can lead to more efficient desolvation in the MS source and, consequently, improved sensitivity.[8]

Troubleshooting Guides

Issue 1: Poor Signal Intensity and/or High Background Noise

This is one of the most common challenges in LC-MS analysis. The following steps can help you diagnose and resolve the issue.

Troubleshooting Workflow

cluster_0 Initial Check cluster_1 Sample Preparation cluster_2 LC Method cluster_3 MS Method Start Low Signal/High Noise Check_System Verify System Suitability (e.g., inject a known standard) Start->Check_System Check_Extraction Optimize Sample Extraction Check_System->Check_Extraction System OK Check_Cleanup Implement/Improve Sample Cleanup Check_Extraction->Check_Cleanup Check_Column Evaluate Column Performance (Inert vs. Standard) Check_Cleanup->Check_Column Check_MobilePhase Optimize Mobile Phase (Additives, pH, Organic %) Check_Column->Check_MobilePhase Optimize_Source Optimize MS Source Parameters (Temperature, Gas Flow, Voltage) Check_MobilePhase->Optimize_Source Consider_Derivatization Consider Chemical Derivatization Optimize_Source->Consider_Derivatization End Problem Resolved Consider_Derivatization->End Signal Improved

Caption: Troubleshooting workflow for low signal intensity.

Possible Causes & Solutions:

Potential Cause Recommended Solution
Inefficient Sample Extraction For complex matrices like hair or soil, an alkaline extraction can significantly improve recovery. A study showed that using methanol with 2% NH4OH resulted in satisfactory recoveries for all six DAPs, including DEP.[1][2]
Matrix Effects Co-eluting matrix components can suppress the ionization of DEP-d10. Implement a sample cleanup step such as Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interferences.[8]
Contaminated LC System High background noise can be caused by contamination from previous samples, mobile phase impurities, or column bleed.[9] Flush the system thoroughly with a strong solvent. Ensure you are using high-purity, LC-MS grade solvents and fresh mobile phases.[9]
Suboptimal Mobile Phase The choice of mobile phase additives can impact signal. For negative ion mode, additives with high proton affinity, like triethylammonium formate, can enhance deprotonation and improve sensitivity.[10] Ensure volatile buffers are used.[6]
Non-Specific Adsorption Organophosphates can interact with metal surfaces in the analytical column, leading to poor peak shape and reduced sensitivity. Using inert or coated columns can result in a significant improvement in peak area and height.[11]
Unoptimized MS Source Conditions The efficiency of ion generation and transmission is highly dependent on source parameters. Systematically optimize the desolvation temperature, nebulizer and drying gas flows, and ion spray voltage to maximize the signal for DEP-d10.[8]
Issue 2: Poor Peak Shape (Tailing, Broadening, or Splitting)

Poor peak shape can compromise both quantification and sensitivity.

Logical Relationship Diagram

cluster_Column Column Issues cluster_Method Methodological Issues Poor_Peak Poor Peak Shape Column_Contamination Column Contamination Poor_Peak->Column_Contamination Column_Void Column Void Poor_Peak->Column_Void Frit_Blockage Partially Plugged Frit Poor_Peak->Frit_Blockage Secondary_Interactions Secondary Interactions Poor_Peak->Secondary_Interactions Injection_Solvent Injection Solvent Stronger than Mobile Phase Poor_Peak->Injection_Solvent Extra_Column_Effects Extra-Column Volume Poor_Peak->Extra_Column_Effects Flush_Column Flush Column Column_Contamination->Flush_Column Replace_Column Replace Column Column_Void->Replace_Column Reverse_Flush_or_Replace Reverse Flush/Replace Frit_Blockage->Reverse_Flush_or_Replace Use_Inert_Column Use Inert Column Secondary_Interactions->Use_Inert_Column Match_Solvent Match Injection Solvent Injection_Solvent->Match_Solvent Check_Tubing Check Tubing/Fittings Extra_Column_Effects->Check_Tubing

Caption: Common causes and solutions for poor peak shape.

Possible Causes & Solutions:

Potential Cause Recommended Solution
Column Contamination A buildup of matrix components on the column can lead to peak tailing and broadening.[12] Flush the column with a strong solvent or, if necessary, replace it.
Secondary Interactions DEP-d10 may have secondary interactions with the stationary phase or active sites on the column hardware, causing peak tailing. Using an inert column can mitigate these non-specific binding interactions.[11]
Injection Solvent Mismatch If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion, including splitting and broadening.[12] Whenever possible, dissolve your sample in the initial mobile phase.
Extra-Column Volume Excessive tubing length or volume between the injector and the column, or between the column and the detector, can lead to peak broadening.[12] Use tubing with the smallest appropriate internal diameter and keep lengths to a minimum.
Column Degradation Over time, columns can degrade, leading to a loss of efficiency and poor peak shape. This can manifest as a void at the head of the column.[12] If flushing does not resolve the issue, the column may need to be replaced.

Experimental Protocols

Protocol 1: Alkaline Extraction of DEP-d10 from Complex Matrices

This protocol is adapted from a method shown to be effective for extracting dialkyl phosphates from hair samples.[1]

  • Sample Preparation: Weigh your sample into a clean centrifuge tube.

  • Spiking: Add your DEP-d10 internal standard.

  • Extraction Solvent Preparation: Prepare the extraction solvent by adding 2% ammonium hydroxide (NH4OH) to methanol (v/v).

  • Extraction: Add the alkaline methanol extraction solvent to the sample.

  • Sonication: Sonicate the sample in a water bath for 1 hour.

  • Centrifugation: Centrifuge the sample at 12,000 rpm for 15 minutes.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean glass vial.

  • Concentration: Concentrate the extract to near dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent, such as a mixture of water and acetonitrile/methanol (e.g., 80:20).

  • Final Centrifugation/Filtration: Centrifuge the reconstituted sample again and filter the supernatant through a 0.2 µm filter before injecting it into the LC-MS system.

Protocol 2: Chemical Derivatization for Enhanced Sensitivity

This protocol is based on a method using a cationic derivatizing agent to improve signal intensity in positive ESI mode.[3][4]

  • Sample Preparation: Your DEP-d10 standard or sample extract should be in acetonitrile.

  • Reagent Preparation: In an Eppendorf tube, add 0.5 mg of potassium carbonate (K2CO3) and 0.5 mg of the derivatizing agent N-(2-(bromomethyl)benzyl)-N,N-diethylethanaminium bromide (CAX-B) to 500 µL of your sample in acetonitrile.

  • Reaction: Stir the solution using a vortex mixer at 70 °C and 800 rpm for 1 hour.

  • Dilution: After the reaction, dilute the mixture 1:5 with water.

  • Analysis: Transfer the diluted sample to an LC vial for LC-MS/MS analysis in positive ESI mode.

Data Presentation

Table 1: Comparison of Extraction Efficiency for Dialkyl Phosphates (DAPs) using Different Solvents

Solvent pH Condition DEP Extraction Efficiency (%)
Methanol with 2% NH4OHAlkaline86[1]
AcetonitrileNeutral3 - 14[1]
MethanolNeutral10 - 34[1]

Table 2: Improvement in Signal Intensity with Inert Columns for Problematic Organophosphates

Metric Average Improvement Factor
Peak Area1.6-fold[11]
Peak Height1.7-fold[11]

References

Technical Support Center: Optimizing Chromatographic Separation of Diethyl Phosphate-d10-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of Diethyl phosphate-d10-1 (DEP-d10-1).

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the chromatographic analysis of DEP-d10-1.

Issue 1: Poor Peak Shape (Tailing or Fronting) in LC-MS/MS Analysis

Q1: My DEP-d10-1 peak is tailing significantly on a C18 column. What are the potential causes and solutions?

A1: Peak tailing for polar analytes like DEP-d10-1 on reversed-phase columns is a common issue. Here are the likely causes and recommended solutions:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the phosphate moiety of DEP-d10-1, causing tailing.

    • Solution 1: Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., to pH 2.5-3 with formic acid) can suppress the ionization of silanol groups, reducing these secondary interactions.[1]

    • Solution 2: Use of a "High Purity" or "End-capped" Column: These columns have a lower concentration of accessible silanol groups, minimizing tailing for polar and basic compounds.

    • Solution 3: Addition of a Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the silanol groups, but this may impact column longevity and is not always ideal for MS applications.[1]

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the sample concentration or injection volume.

  • Column Contamination or Degradation: Accumulation of matrix components or stationary phase degradation can lead to poor peak shape.

    • Solution: Implement a column wash procedure or replace the column if it's old or has been subjected to harsh conditions.

Q2: I am observing peak fronting for DEP-d10-1. What could be the reason?

A2: Peak fronting is less common than tailing for this analyte but can occur due to:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause the analyte to move through the top of the column too quickly, resulting in a fronting peak.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.

  • Column Collapse: This is a more severe issue where the stationary phase structure is compromised, often due to extreme pressure or pH.

    • Solution: This typically requires column replacement. Ensure that the operating conditions are within the manufacturer's recommendations for the column.

Issue 2: Low Sensitivity and Inconsistent Results in LC-MS/MS and GC-MS Analysis

Q3: My signal intensity for DEP-d10-1 in LC-MS/MS is low and variable. How can I improve it?

A3: Low and inconsistent sensitivity can be frustrating. Here are several factors to investigate:

  • Matrix Effects: Co-eluting compounds from the sample matrix (e.g., salts, lipids) can suppress the ionization of DEP-d10-1 in the mass spectrometer source.[2]

    • Solution 1: Improved Sample Preparation: Utilize more effective sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[3]

    • Solution 2: Chromatographic Separation: Modify the gradient or mobile phase composition to better separate DEP-d10-1 from matrix interferences.

    • Solution 3: Use of a Stable Isotope-Labeled Internal Standard: As you are analyzing DEP-d10-1, using a corresponding non-labeled Diethyl Phosphate as an internal standard (or another suitable analog) can compensate for matrix-induced suppression, provided they co-elute and experience similar matrix effects.[4]

  • Suboptimal MS Parameters: The mass spectrometer settings may not be optimized for DEP-d10-1.

    • Solution: Perform a thorough optimization of MS parameters, including spray voltage, gas flows (nebulizer, heater, and curtain gas), and collision energy, by infusing a standard solution of DEP-d10-1.

  • Mobile Phase Additives: The choice and concentration of mobile phase additives can impact ionization efficiency.

    • Solution: While acidic conditions are good for peak shape, the type of acid can matter. Compare formic acid and acetic acid. Ammonium formate or ammonium acetate can sometimes improve signal in negative ion mode.

Q4: I am performing GC-MS analysis of DEP-d10-1, and my response is very low. What is the likely cause?

A4: Diethyl phosphate is not sufficiently volatile for direct GC analysis.[5]

  • Solution: Derivatization: You must derivatize DEP-d10-1 to increase its volatility and thermal stability. A common and effective derivatizing agent is pentafluorobenzyl bromide (PFBBr).[6][7][8][9] The derivatization reaction converts the polar phosphate group into a less polar, more volatile ester.

Issue 3: Retention Time Variability

Q5: The retention time for DEP-d10-1 is shifting between injections. What should I check?

A5: Retention time instability can compromise peak identification and integration. Consider the following:

  • LC System Equilibration: Inadequate column equilibration between injections, especially with gradient methods, is a common cause of shifting retention times.

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. An equilibration time of 5-10 column volumes is a good starting point.

  • Mobile Phase Composition: Inconsistent mobile phase preparation can lead to retention time drift.

    • Solution: Prepare fresh mobile phases daily and ensure accurate mixing of components. Degas the mobile phases to prevent bubble formation in the pump.

  • Column Temperature Fluctuations: Changes in the column temperature will affect retention time.

    • Solution: Use a column oven to maintain a constant and consistent temperature.

  • Pump Performance: Issues with the HPLC pump, such as leaks or faulty check valves, can lead to inconsistent flow rates and retention time variability.

    • Solution: Perform regular maintenance on your LC system, including pump seals and check valves.

Data Presentation

Table 1: Typical LC-MS/MS Parameters for DEP-d10-1 Analysis

ParameterTypical Value
Column Reversed-phase C18 (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Gradient Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions and equilibrate.
Flow Rate 0.2 - 0.5 mL/min
Injection Volume 1 - 10 µL
Column Temperature 30 - 40 °C
Ionization Mode Negative Electrospray Ionization (ESI-)
MS/MS Transition Precursor Ion (Q1): m/z 163.1 -> Product Ion (Q3): m/z 79.0 (for DEP-d10)
LOD 0.02 - 0.1 ng/mL[3][8]

Table 2: GC-MS Parameters for Derivatized DEP-d10-1

ParameterTypical Value
Derivatizing Agent Pentafluorobenzyl bromide (PFBBr)[6][7][8][9]
Column HP-5MS or similar non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Inlet Temperature 250 - 280 °C
Oven Program Start at a lower temperature (e.g., 70°C), then ramp up to a higher temperature (e.g., 280°C).
Ionization Mode Negative Ion Chemical Ionization (NICI) or Electron Ionization (EI)[8]
Monitored Ion (SIM) m/z corresponding to the PFB derivative of DEP-d10

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of DEP-d10-1 in an Aqueous Matrix

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of aqueous sample, add a suitable internal standard.

    • Add 2 mL of ethyl acetate and vortex for 2 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Chromatographic Conditions:

    • Use the parameters outlined in Table 1. A typical gradient might be: 0-1 min (5% B), 1-5 min (5-95% B), 5-7 min (95% B), 7.1-10 min (5% B for equilibration).

  • MS/MS Detection:

    • Set the mass spectrometer to monitor the transition for DEP-d10-1 in negative ion mode.

Protocol 2: GC-MS Analysis of DEP-d10-1 with PFBBr Derivatization

  • Sample Preparation and Derivatization:

    • Concentrate the sample if necessary. For urine samples, lyophilization can be used.[8]

    • To the dried residue, add 100 µL of a 3% solution of PFBBr in acetonitrile.[6][7]

    • Incubate the reaction mixture at 60°C for 1 hour.[9]

    • After cooling, evaporate the solvent and reconstitute in a suitable solvent for GC injection (e.g., ethyl acetate).

  • GC-MS Conditions:

    • Use the parameters outlined in Table 2.

Mandatory Visualization

experimental_workflow cluster_lcms LC-MS/MS Workflow cluster_gcms GC-MS Workflow lc_sample_prep Sample Preparation (e.g., LLE, SPE) lc_analysis LC Separation (C18 Column) lc_sample_prep->lc_analysis Inject ms_detection MS/MS Detection (ESI-) lc_analysis->ms_detection Elute lc_data_analysis Data Analysis ms_detection->lc_data_analysis gc_sample_prep Sample Preparation (e.g., Lyophilization) derivatization Derivatization (PFBBr) gc_sample_prep->derivatization gc_analysis GC Separation (HP-5MS Column) derivatization->gc_analysis Inject gc_ms_detection MS Detection (NICI or EI) gc_analysis->gc_ms_detection Elute gc_data_analysis Data Analysis gc_ms_detection->gc_data_analysis

Caption: General experimental workflows for LC-MS/MS and GC-MS analysis of DEP-d10-1.

troubleshooting_logic cluster_peak_shape Peak Shape Issues cluster_sensitivity Sensitivity Issues start Chromatographic Issue (e.g., Poor Peak Shape, Low Sensitivity) peak_tailing Peak Tailing? start->peak_tailing low_signal Low Signal Intensity? start->low_signal check_silanol Check for Silanol Interactions - Adjust Mobile Phase pH - Use End-capped Column peak_tailing->check_silanol Yes check_overload Check for Column Overload - Reduce Sample Concentration peak_tailing->check_overload If tailing persists check_matrix Investigate Matrix Effects - Improve Sample Cleanup - Modify Chromatography low_signal->check_matrix Yes check_ms_params Optimize MS Parameters - Source Conditions - Collision Energy low_signal->check_ms_params If matrix effects are minimized check_derivatization GC-MS? Ensure Derivatization low_signal->check_derivatization For GC analysis

Caption: A logical decision tree for troubleshooting common chromatographic issues with DEP-d10-1.

References

Technical Support Center: Diethyl Phosphate-d10 (DEP-d10) Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor recovery of Diethyl phosphate-d10 (DEP-d10) during their experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing consistently low recovery of our internal standard, Diethyl phosphate-d10. What are the potential causes?

A1: Poor recovery of Diethyl phosphate-d10 (DEP-d10), a commonly used internal standard for the analysis of organophosphate pesticide metabolites, can stem from several factors throughout the analytical workflow.[1][2][3] These can be broadly categorized into three areas:

  • Sample Preparation Issues: Inefficient extraction during solid-phase extraction (SPE), incomplete derivatization (if using GC-MS), or analyte loss due to adsorption to container surfaces.[4][5]

  • Matrix Effects: Co-eluting endogenous components from the sample matrix (e.g., urine, plasma, tissue homogenates) can suppress or enhance the ionization of DEP-d10 in the mass spectrometer source, leading to inaccurate quantification.[1][6][7][8] Matrix effects are a significant concern in LC-MS/MS analysis.[2][6]

  • Analytical System Problems: Issues with the LC-MS/MS or GC-MS system, such as incorrect ion source settings, a contaminated mass spectrometer, or improper chromatographic conditions, can lead to poor signal and apparent low recovery.[9]

Q2: How can we troubleshoot low recovery of DEP-d10 during solid-phase extraction (SPE)?

A2: Solid-phase extraction is a critical step where significant analyte loss can occur. To troubleshoot poor recovery during SPE, consider the following:

  • SPE Sorbent Selection: Ensure the chosen sorbent is appropriate for the polarity of Diethyl phosphate. A mismatch can lead to poor retention or irreversible binding.

  • pH of Sample and Solvents: The pH of the sample, loading, washing, and elution solvents can significantly impact the retention of DEP-d10 on the SPE sorbent. Optimization of pH is crucial.

  • Elution Solvent Strength: If DEP-d10 is strongly retained, the elution solvent may not be strong enough to ensure complete elution. Consider increasing the polarity or volume of the elution solvent.

  • Flow Rate: A high flow rate during sample loading may not allow for sufficient interaction between DEP-d10 and the sorbent. Conversely, an excessively slow flow rate can prolong the extraction time unnecessarily.

  • Drying Step: An inadequate drying step can result in the carryover of water, which can affect the subsequent elution and analysis, particularly for GC-MS applications.

Q3: What are matrix effects and how can we mitigate them for DEP-d10 analysis?

A3: Matrix effects occur when components in the sample other than the analyte of interest alter the analyte's ionization efficiency, leading to signal suppression or enhancement.[6][7][8] For DEP-d10, which is often analyzed in complex biological matrices like urine, matrix effects can be a major source of variability and poor recovery.[1]

Here are some strategies to mitigate matrix effects:

  • Effective Sample Cleanup: Utilize a robust sample preparation method, such as a well-optimized SPE protocol, to remove interfering matrix components.[4]

  • Chromatographic Separation: Optimize the liquid chromatography method to ensure that DEP-d10 is chromatographically separated from co-eluting matrix components.

  • Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is identical to the study samples to compensate for consistent matrix effects.[10]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing their impact on ionization.[11]

Q4: Could the issue be with our LC-MS/MS instrument settings? What parameters should we check?

A4: Yes, instrument settings can significantly impact the detection and apparent recovery of DEP-d10. Key parameters to verify include:

  • Ionization Source Parameters: Optimize the electrospray ionization (ESI) source settings, including spray voltage, gas flows (nebulizer and heater), and temperature, to ensure efficient ionization of DEP-d10.[9]

  • Mass Spectrometer Settings: Confirm that the correct precursor and product ion masses are being monitored for DEP-d10. Check the collision energy and other MS/MS parameters for optimal fragmentation.

  • Internal Standard Concentration: Ensure the concentration of the DEP-d10 spiking solution is appropriate. An excessively low concentration may result in a signal that is difficult to distinguish from background noise.[9]

Troubleshooting Data Summary

The following table summarizes potential causes for poor DEP-d10 recovery and the expected outcomes of corrective actions.

Potential Issue Typical Observation Troubleshooting Action Expected Outcome on Recovery
Inefficient SPE Elution Low DEP-d10 signal in the final extract.Increase elution solvent volume or strength.Gradual increase in recovery with stronger/more solvent.
Matrix-Induced Ion Suppression Low DEP-d10 signal in sample extracts compared to neat standards.Dilute sample extract; improve sample cleanup.Recovery improves with dilution; less signal suppression.
Incorrect pH during SPE Variable and low recovery across different samples.Optimize pH of loading and wash solutions.Consistent and higher recovery.
Analyte Adsorption Decreasing recovery over time or with specific labware.Use silanized glassware or polypropylene tubes.Improved and more consistent recovery.
Suboptimal Ion Source Settings Low signal intensity for DEP-d10 in all injections.Optimize ESI source parameters.Significant increase in signal intensity and apparent recovery.

Experimental Protocol: Solid-Phase Extraction (SPE) for DEP-d10 from Urine

This protocol provides a general methodology for the extraction of Diethyl phosphate from urine samples. Optimization may be required based on specific laboratory conditions and instrumentation.

Materials:

  • SPE Cartridges (e.g., Polymeric Reversed-Phase)

  • Urine sample

  • Diethyl phosphate-d10 internal standard solution

  • Methanol

  • Deionized Water

  • Elution Solvent (e.g., 5% Ammonium Hydroxide in Methanol)

  • Centrifuge

  • Nitrogen Evaporator

Procedure:

  • Sample Pre-treatment:

    • Thaw urine samples to room temperature.

    • Vortex and centrifuge the samples to pellet any particulate matter.

    • Transfer 1 mL of the supernatant to a clean tube.

    • Spike the sample with the DEP-d10 internal standard solution.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of deionized water to remove hydrophilic interferences.

    • Dry the cartridge under vacuum or nitrogen for 5-10 minutes.

  • Elution:

    • Elute the DEP-d10 from the cartridge with 2 mL of the elution solvent into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in a suitable solvent for your analytical method (e.g., 100 µL of mobile phase).

    • Vortex and transfer to an autosampler vial for analysis.

Visual Troubleshooting Guides

The following diagrams illustrate the troubleshooting workflow for poor DEP-d10 recovery and the experimental workflow for the SPE protocol.

Poor_Recovery_Troubleshooting start Start: Poor DEP-d10 Recovery check_sample_prep Investigate Sample Preparation start->check_sample_prep check_matrix_effects Evaluate Matrix Effects start->check_matrix_effects check_instrument Assess Analytical System start->check_instrument spe_issues SPE Optimization: - Sorbent Choice - pH Adjustment - Elution Solvent check_sample_prep->spe_issues adsorption_issues Check for Adsorption: - Use Silanized Glassware - Test Polypropylene check_sample_prep->adsorption_issues dilution Sample Dilution check_matrix_effects->dilution matrix_matched Use Matrix-Matched Calibrants check_matrix_effects->matrix_matched cleanup Improve Sample Cleanup check_matrix_effects->cleanup ion_source Optimize Ion Source Parameters: - Voltages - Gas Flows - Temperature check_instrument->ion_source ms_params Verify MS Parameters: - Mass Transitions - Collision Energy check_instrument->ms_params end End: Recovery Improved spe_issues->end adsorption_issues->end dilution->end matrix_matched->end cleanup->end ion_source->end ms_params->end

Caption: Troubleshooting workflow for poor Diethyl phosphate-d10 recovery.

SPE_Workflow start Start: Urine Sample pretreatment 1. Sample Pre-treatment (Centrifuge, Spike with DEP-d10) start->pretreatment loading 3. Sample Loading pretreatment->loading conditioning 2. SPE Cartridge Conditioning (Methanol, Water) conditioning->loading washing 4. Washing (Deionized Water) loading->washing elution 5. Elution (e.g., 5% NH4OH in Methanol) washing->elution evaporation 6. Evaporation & Reconstitution elution->evaporation analysis LC-MS/MS or GC-MS Analysis evaporation->analysis

Caption: Experimental workflow for Solid-Phase Extraction (SPE) of DEP-d10.

References

Diethyl phosphate-d10-1 storage and handling best practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper storage, handling, and use of Diethyl Phosphate-d10-1.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is the deuterium-labeled form of Diethyl Phosphate. It is primarily used as an internal standard in analytical chemistry, particularly in mass spectrometry-based methods, for the quantitative analysis of organophosphate pesticide metabolites in biological samples.[1][2][3]

Q2: What are the recommended storage conditions for this compound?

A2: For long-term stability, this compound should be stored at -20°C. For short-term use, storage at 4°C is acceptable for up to two years. If in solvent, it should be stored at -80°C for up to six months or -20°C for up to one month. The compound can be shipped at room temperature for periods of less than two weeks.

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

A3: When handling this compound, it is crucial to wear appropriate personal protective equipment, including safety goggles with side shields, chemical-resistant gloves, and a lab coat or impervious clothing.[4] Work should be conducted in a well-ventilated area or under a chemical fume hood.[4]

Q4: What are the main hazards associated with this compound?

A4: this compound is harmful if swallowed or in contact with skin.[4] It can cause severe skin burns and eye damage.[4] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If it comes into contact with skin, wash with plenty of soap and water.[4]

Q5: How should I prepare a stock solution of this compound?

A5: To prepare a stock solution, dissolve the neat compound in an appropriate solvent such as methanol or acetonitrile. The concentration of the stock solution will depend on the specific requirements of your experimental protocol. For use as an internal standard, a typical stock solution concentration might be in the range of 1 mg/mL.

Troubleshooting Guide

Issue Possible Cause Solution
Inconsistent or poor chromatographic peak shape - Improper solvent for dissolution- Degradation of the compound- Contamination of the analytical column- Ensure the solvent used for reconstitution is compatible with the mobile phase.- Verify the storage conditions and age of the compound. Prepare a fresh stock solution.- Flush the column or replace it if necessary.
Low signal intensity in mass spectrometry - Low concentration of the internal standard- Ion suppression from the sample matrix- Incorrect mass spectrometer settings- Prepare a new working solution with a higher concentration.- Optimize the sample preparation method to remove interfering matrix components.- Check and optimize the mass spectrometer parameters, including ionization source settings and collision energy.
Variability in quantitative results - Inaccurate pipetting of the internal standard- Incomplete dissolution of the compound- Degradation of the compound in the prepared sample- Use calibrated pipettes and ensure proper pipetting technique.- Vortex or sonicate the solution to ensure complete dissolution.- Analyze samples promptly after adding the internal standard, or store them appropriately if analysis is delayed.
Presence of unexpected adducts in the mass spectrum - Contamination of the solvent or sample- Interaction with other components in the sample matrix- Use high-purity solvents and clean glassware.- Further purify the sample extract before analysis.

Quantitative Data Summary

The following table summarizes the recommended storage conditions and stability for this compound.

Form Storage Temperature Duration
Pure Form-20°C3 years[1]
Pure Form4°C2 years[1]
In Solvent-80°C6 months[1]
In Solvent-20°C1 month[1][4]
ShippingRoom Temperature< 2 weeks[4]

Experimental Protocols

Protocol for the Use of this compound as an Internal Standard in the Analysis of Organophosphate Pesticide Metabolites in Urine by UFLC-MS/MS

This protocol provides a general framework. Specific parameters should be optimized for your instrumentation and sample type.

1. Preparation of Standard and Internal Standard Solutions:

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol. Store at -20°C.

  • Internal Standard Working Solution (1 µg/mL): Dilute the stock solution 1:1000 with methanol.

  • Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the target organophosphate pesticide metabolites into a blank matrix (e.g., pesticide-free urine).

2. Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of urine sample, add 10 µL of the 1 µg/mL this compound internal standard working solution.

  • Add 50 µL of concentrated hydrochloric acid to acidify the sample.

  • Add 3 mL of a mixture of diethyl ether and acetonitrile (1:1, v/v).

  • Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for UFLC-MS/MS analysis.

3. UFLC-MS/MS Analysis:

  • UFLC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A C18 reversed-phase column suitable for the separation of polar compounds.

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for the target analytes and this compound.

4. Data Analysis:

  • Quantify the target analytes by calculating the ratio of the peak area of the analyte to the peak area of the this compound internal standard.

  • Generate a calibration curve by plotting the peak area ratios of the calibration standards against their concentrations.

  • Determine the concentration of the analytes in the samples from the calibration curve.

Visualizations

Experimental Workflow for Sample Analysis

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing urine_sample Urine Sample add_is Add Diethyl Phosphate-d10-1 (IS) urine_sample->add_is extraction Liquid-Liquid Extraction add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution uflc UFLC Separation reconstitution->uflc msms MS/MS Detection uflc->msms quantification Quantification (Analyte/IS Ratio) msms->quantification calibration Calibration Curve quantification->calibration results Concentration Results calibration->results

Caption: Workflow for the analysis of urine samples using an internal standard.

Disruption of Thyroid Hormone Signaling by Diethyl Phosphate

thyroid_disruption cluster_synthesis Thyroid Hormone Synthesis cluster_transport Transport in Bloodstream cluster_action Cellular Action TPO Thyroid Peroxidase (TPO) T3_T4_syn T3/T4 Synthesis TPO->T3_T4_syn TG Thyroglobulin TG->T3_T4_syn T3_T4_transport T3/T4 Transport T3_T4_syn->T3_T4_transport TBG Thyroxine-Binding Globulin (TBG) TBG->T3_T4_transport TTR Transthyretin (TTR) TTR->T3_T4_transport MCT8 MCT8 Transporter T3_T4_transport->MCT8 THR Thyroid Hormone Receptor (THR) MCT8->THR gene_expression Gene Expression THR->gene_expression DEP Diethyl Phosphate DEP->TPO Inhibits DEP->TBG Competes for Binding DEP->TTR Competes for Binding DEP->THR Binds to Receptor

Caption: Points of interference by Diethyl Phosphate in the thyroid hormone pathway.

References

Impact of pH on Diethyl phosphate-d10-1 stability and analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Diethyl phosphate-d10-1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the stability and analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended pH for storing this compound solutions?

A1: For optimal stability, it is recommended to store aqueous solutions of this compound under neutral to slightly acidic conditions (pH 4-6) and at low temperatures. Alkaline conditions should be avoided as they can promote hydrolysis of the phosphate ester. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended.[1]

Q2: How does pH affect the stability of this compound in aqueous solutions?

Q3: What is the impact of pH on the extraction efficiency of this compound from biological matrices?

A3: The pH of the sample matrix and extraction solvent is a critical parameter for achieving high recovery of this compound. For extraction from hair samples for LC-MS/MS analysis, a basic extraction using methanol with 2% ammonium hydroxide has been shown to provide the highest extraction efficiency for dialkyl phosphates (DAPs).[3] In contrast, for urine samples, acidification to a pH of around 3.7 prior to extraction is a common practice.[1] The optimal pH will depend on the specific matrix and the analytical method employed.

Q4: Can pH affect the chromatographic analysis of this compound?

A4: Yes, the pH of the mobile phase can significantly impact the chromatographic behavior of this compound, particularly in reversed-phase liquid chromatography (RPLC). Operating at a low pH (e.g., around 1.7 using formic acid) can enhance the retention of phosphorylated compounds on the RPLC column, leading to improved detection.[4][5] However, it is important to be aware that phosphate-containing analytes can interact with the stainless steel components of the LC system, which may cause peak tailing.[6]

Troubleshooting Guides

Issue 1: Poor Recovery of this compound During Sample Preparation

Possible Cause: Suboptimal pH of the extraction solution.

Troubleshooting Steps:

  • Evaluate Extraction pH: The charge state of this compound is pH-dependent. Experiment with different pH values for your extraction solvent.

    • For matrices like hair, a basic extraction (e.g., methanol with 2% NH₄OH) can be effective.[3]

    • For aqueous samples like urine, acidification (e.g., to pH 3.7) prior to liquid-liquid extraction may improve recovery.[1]

  • Optimize Solvent Choice: Ensure the chosen extraction solvent is appropriate for the selected pH and the analyte's polarity at that pH.

  • Matrix-Specific Optimization: The optimal extraction pH can be matrix-dependent. Perform a small pilot experiment with your specific biological matrix to determine the ideal pH for maximal recovery.

Issue 2: Poor Chromatographic Peak Shape (Tailing) in LC-MS Analysis

Possible Cause: Interaction of the phosphate group with the stainless steel components of the HPLC/UHPLC system.

Troubleshooting Steps:

  • Mobile Phase Modification: The use of phosphoric acid or a phosphate buffer in the mobile phase can mitigate interactions with the stainless steel surfaces. However, these are non-volatile and generally not ideal for MS detection.[6]

  • System Passivation: Before analysis, flush the LC system, including the column, with a solution of phosphoric acid. This can passivate the active sites on the stainless steel surfaces, leading to improved peak shapes even with non-phosphate-containing mobile phases.[6]

  • Use of PEEK Tubing and Fittings: Where possible, replace stainless steel components in the flow path with PEEK (polyether ether ketone) alternatives to minimize metal-analyte interactions.

  • Mobile Phase pH Adjustment: As previously mentioned, a low pH mobile phase can improve retention and may also influence peak shape.[4][5]

Issue 3: Inconsistent Analytical Results and Poor Reproducibility

Possible Cause: Instability of this compound in the prepared samples or standards due to inappropriate pH.

Troubleshooting Steps:

  • Control Sample pH: Ensure that the pH of all samples and standards is consistent and falls within a range where the analyte is stable (ideally neutral to slightly acidic). Use appropriate buffers to maintain the desired pH.[7][8]

  • Fresh Preparation: Prepare working solutions and standards fresh daily to minimize potential degradation.

  • Proper Storage: If samples and standards need to be stored, ensure they are at the correct pH and temperature. For short-term storage, refrigeration at 2-8°C is recommended. For longer periods, freeze at -20°C or below.[9]

  • Sample Preservation: For aqueous samples that will not be analyzed immediately, preservation by acidification to pH < 2 with concentrated sulfuric acid and refrigeration can be employed.[10]

Data and Protocols

Table 1: pH-Dependent Stability of Related Organophosphates
CompoundpH ConditionObservationReference
GD (Soman)0.90 (HCl)Follows first-order hydrolysis kinetics.[1]
Triethyl Phosphate0.5 M H₂SO₄No catalytic effect on hydrolysis observed.[2]
Fenoxaprop-ethyl2.6 and 3.6Rapid non-enzymatic hydrolysis.[11]
Fenoxaprop-ethylSlightly alkalineSlower hydrolysis of the ester bond.[11]

Note: This table provides data on related organophosphate compounds to illustrate the general principles of pH-dependent stability. Specific stability data for this compound should be determined empirically under your experimental conditions.

Experimental Protocol: Basic Extraction of Dialkyl Phosphates from Hair for LC-MS/MS Analysis

This protocol is adapted from a method for the analysis of dialkyl phosphates (DAPs) and can be used as a starting point for this compound.[3]

  • Sample Preparation:

    • Wash hair samples sequentially with water and methanol to remove external contamination.

    • Dry the washed hair samples thoroughly.

    • Weigh approximately 10 mg of the dried hair into a clean microcentrifuge tube.

  • Extraction:

    • Add 1 mL of extraction solvent (Methanol with 2% Ammonium Hydroxide) to the hair sample.

    • Include an internal standard solution containing this compound at a known concentration.

    • Vortex the mixture vigorously for 1 minute.

    • Sonicate the sample for 30 minutes in a water bath.

    • Centrifuge the sample at 13,000 rpm for 10 minutes.

  • Analysis:

    • Carefully transfer the supernatant to an autosampler vial.

    • Inject an aliquot of the extract directly into the LC-MS/MS system.

    • Analyze using a reversed-phase column with a mobile phase gradient suitable for separating polar compounds. The mobile phase should be optimized for your specific LC-MS/MS system, potentially using a low pH additive like formic acid for improved chromatography.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Matrix (e.g., Hair, Urine) pH_Adjust pH Adjustment (Acidic or Basic) Sample->pH_Adjust Critical Step Extraction Solvent Extraction pH_Adjust->Extraction LC_Separation LC Separation Extraction->LC_Separation Inject Extract MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: Experimental workflow for this compound analysis.

ph_impact_logic cluster_stability Stability cluster_analysis Analysis High_pH High pH (Alkaline) Degradation Increased Hydrolysis (Degradation) High_pH->Degradation Low_pH Low pH (Acidic) Stability Enhanced Stability Low_pH->Stability Recovery Analyte Recovery Degradation->Recovery Stability->Recovery pH_Extraction Extraction pH pH_Extraction->Recovery pH_MobilePhase Mobile Phase pH Chromatography Chromatography pH_MobilePhase->Chromatography

Caption: Logical relationship of pH's impact on stability and analysis.

References

Technical Support Center: Diethyl Phosphate-d10-1 Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing background noise during the mass spectrometry analysis of Diethyl phosphate-d10-1.

Troubleshooting Guides

High background noise in the mass spectrum can obscure the signal of this compound, leading to poor sensitivity and inaccurate quantification. This guide provides a systematic approach to identifying and mitigating common sources of noise.

Initial Assessment:

  • Blank Injection: Begin by injecting a blank solvent (typically the initial mobile phase composition). This helps determine if the noise originates from the LC-MS system itself (solvents, tubing, etc.) or from the sample and its preparation.[1]

  • Isolate the Source: If the blank is noisy, systematically isolate components of the LC-MS system.

    • Disconnect the LC from the MS and infuse a clean solvent directly into the mass spectrometer. If the noise persists, the issue is within the MS.

    • If the direct infusion is clean, reconnect the LC and bypass the column. If the noise returns, the source is likely the LC pump, solvents, or tubing.

    • If the system is clean without the column, the column itself may be contaminated.

Common Problem Areas and Solutions
  • Contaminated Solvents or Additives:

    • Issue: Mobile phase solvents and additives are a common source of background noise. Even high-purity solvents can become contaminated over time.[2][3] Common contaminants include plasticizers (phthalates), polyethylene glycols (PEGs), and metal ions.[4][5]

    • Solution: Use only LC-MS or MS-grade solvents and additives.[2][6] Prepare fresh mobile phases daily and store them in clean, dedicated glass bottles.[2] Avoid "topping off" solvent bottles to prevent the concentration of contaminants.[2]

  • Sample Matrix Effects:

    • Issue: Components in the sample matrix (e.g., salts, proteins, phospholipids in biological samples) can co-elute with this compound and cause ion suppression or enhancement, leading to high background and poor reproducibility.[7][8][9][10]

    • Solution: Implement a robust sample preparation protocol to remove interfering matrix components. Common techniques include:

      • Protein Precipitation (PPT): A simple and fast method for removing proteins from biological samples.[11]

      • Liquid-Liquid Extraction (LLE): Separates analytes based on their differential solubility in immiscible liquids.[3]

      • Solid-Phase Extraction (SPE): A highly effective technique for cleaning up complex samples and concentrating the analyte of interest.[7]

  • Instrument Contamination:

    • Issue: Over time, the LC and MS components can become contaminated with residues from previous analyses. This is especially true for the ESI probe, ion transfer capillary, and ion optics.

    • Solution: Regularly clean the ESI source components according to the manufacturer's guidelines.[12] Flush the LC system with a strong solvent mixture (e.g., a mix of isopropanol, acetonitrile, methanol, and water) to remove contaminants.[1]

  • Suboptimal Instrument Parameters:

    • Issue: Non-optimized source parameters can lead to increased background noise.

    • Solution: Optimize parameters such as cone voltage and cone gas flow. Adjusting the cone voltage can help reduce the transmission of low-mass noise ions.[13]

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of background noise when analyzing this compound?

A1: The most common sources of background noise include:

  • Chemical Noise: Arises from contaminants in solvents, mobile phase additives, sample preparation materials, and the LC-MS system itself.[4] Common contaminants are plasticizers (e.g., phthalates), slip agents (e.g., oleamide), and polymers (e.g., polyethylene glycol).

  • Matrix Effects: Interference from endogenous components in the sample matrix, which can suppress or enhance the ionization of your analyte.[10][13] For biological samples, phospholipids are a major cause of matrix effects.[9]

  • Electronic Noise: Inherent noise from the detector and electronic components of the mass spectrometer. This is typically less of an issue in modern instruments compared to chemical noise.

Q2: I am observing high background in negative ion mode, which is typically used for phosphate analysis. What are some common negative mode background ions?

A2: In negative ion mode ESI, common background ions often originate from solvents and additives. These can include clusters of solvent molecules with additives like formate or acetate.[14] Other common ions are from contaminants like fatty acids and phthalates. A comprehensive list of common background ions can be found in various online databases and publications.[4][12]

Q3: How can I improve my sample preparation to reduce matrix effects for this compound, which is a polar compound?

A3: For a polar compound like this compound, consider the following sample preparation strategies:

  • Liquid-Liquid Extraction (LLE): An effective method for separating polar analytes from non-polar matrix components.[3]

  • Solid-Phase Extraction (SPE): Use a sorbent that retains your analyte while allowing interfering compounds to be washed away. For polar compounds, hydrophilic interaction liquid chromatography (HILIC) or mixed-mode anion exchange SPE cartridges can be effective.

  • Sample Dilution: A simple approach to reduce the concentration of matrix components. However, this may also dilute your analyte, so it's a trade-off between matrix effects and sensitivity.[13]

Q4: I am using a deuterated internal standard (this compound). Shouldn't this compensate for matrix effects and background noise?

A4: While a deuterated internal standard is excellent for compensating for analyte loss during sample preparation and for variations in ionization efficiency (matrix effects), it does not reduce the background noise itself.[7] High background can still obscure the signal of both your analyte and the internal standard, leading to poor signal-to-noise ratios and imprecise quantification. Therefore, reducing the source of the background noise is still crucial.

Q5: What LC conditions are recommended to minimize background noise for this compound analysis?

A5:

  • Column Choice: A C18 column is commonly used for the analysis of organophosphate metabolites.[3]

  • Mobile Phase: Use high-purity, LC-MS grade solvents (e.g., water and acetonitrile or methanol) with volatile additives like formic acid or ammonium formate.[2] Non-volatile buffers such as phosphate buffers are not compatible with mass spectrometry.

  • Gradient Elution: A well-designed gradient can help separate this compound from matrix components that might cause ion suppression.

  • Divert Valve: Use a divert valve to direct the flow to waste during the initial and final parts of the chromatographic run when highly polar or non-polar contaminants may elute, preventing them from entering the mass spectrometer.[3][8]

Data Presentation

The following table summarizes the expected recovery and signal-to-noise (S/N) improvement with different sample preparation techniques for organophosphate metabolites, based on literature for similar compounds.

Sample Preparation TechniqueTypical Recovery (%)Expected S/N Improvement (vs. Dilute-and-Shoot)
Protein Precipitation (PPT)85 - 1052 - 5 fold
Liquid-Liquid Extraction (LLE)90 - 1105 - 15 fold
Solid-Phase Extraction (SPE)95 - 11010 - 50 fold

Note: These are generalized values. Actual performance will depend on the specific matrix and optimized protocol.

Experimental Protocols

Protocol: Liquid-Liquid Extraction (LLE) for this compound from a Biological Matrix

This protocol provides a general methodology for extracting this compound from a sample like urine or plasma.

  • Sample Preparation:

    • To a 1.5 mL microcentrifuge tube, add 200 µL of the sample (e.g., urine).

    • Add 20 µL of the this compound internal standard solution.

    • Vortex for 10 seconds.

  • Extraction:

    • Add 800 µL of cold ethyl acetate to the tube.[3]

    • Vortex vigorously for 1 minute to ensure thorough mixing.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.

  • Isolation and Reconstitution:

    • Carefully transfer the upper organic layer (ethyl acetate) to a new 1.5 mL tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Vortex for 30 seconds to dissolve the residue.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Visualizations

Mass_Spectrometer_Workflow General Mass Spectrometer Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Sample_Introduction Sample Introduction LC_Column LC Column Sample_Introduction->LC_Column Separation Ion_Source Ion Source (ESI) LC_Column->Ion_Source Elution Mass_Analyzer Mass Analyzer Ion_Source->Mass_Analyzer Ion Selection Detector Detector Mass_Analyzer->Detector m/z Separation Data_System Data System Detector->Data_System Signal

Caption: A simplified workflow of a typical LC-MS system.

Troubleshooting_Workflow Troubleshooting High Background Noise cluster_System_Check System Troubleshooting cluster_Sample_Prep_Check Sample Prep Optimization Start High Background Noise Observed Blank_Injection Inject Blank Solvent Start->Blank_Injection Noise_Present_Blank Noise Present in Blank? Blank_Injection->Noise_Present_Blank Check_System System Contamination (Solvents, LC, MS) Noise_Present_Blank->Check_System Yes Check_Sample_Prep Sample-Related Issue (Matrix Effects) Noise_Present_Blank->Check_Sample_Prep No Use_New_Solvents Prepare Fresh Solvents Check_System->Use_New_Solvents Improve_Cleanup Improve Sample Cleanup (SPE, LLE) Check_Sample_Prep->Improve_Cleanup Clean_Source Clean Ion Source Use_New_Solvents->Clean_Source Flush_LC Flush LC System Clean_Source->Flush_LC Resolved Noise Reduced Flush_LC->Resolved Optimize_LC Optimize LC Method (Gradient, Divert Valve) Improve_Cleanup->Optimize_LC Optimize_LC->Resolved

Caption: A logical workflow for troubleshooting background noise.

References

Technical Support Center: Derivatization of Diethyl Phosphate-d10-1

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the derivatization and analysis of Diethyl phosphate-d10-1 (DEP-d10-1). This resource provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting guidance, and frequently asked questions to ensure successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of derivatizing this compound?

A1: this compound is a polar, non-volatile, and thermally labile compound. Derivatization is a chemical modification process that converts it into a more volatile, less polar, and more thermally stable derivative. This is essential for analysis by Gas Chromatography (GC), as it improves chromatographic peak shape, enhances separation, and increases detection sensitivity, particularly for Mass Spectrometry (MS).

Q2: Which derivatization agent is recommended for DEP-d10-1 analysis by GC-MS?

A2: Pentafluorobenzyl bromide (PFBBr) is the most widely recommended and versatile agent for derivatizing dialkyl phosphates like DEP-d10-1.[1][2][3] The reaction forms a pentafluorobenzyl (PFB) ester, which is highly volatile and exhibits excellent sensitivity in GC-MS, especially when using an electron capture detector (ECD) or negative chemical ionization (NCI) mass spectrometry.[1][3] While silylating agents like BSTFA can be used for polar compounds, PFBBr is generally preferred for organophosphates.[4][5]

Q3: What are the typical reaction conditions for PFBBr derivatization?

A3: The reaction is typically performed in an organic solvent like acetonitrile or acetone. It often requires heating, with optimal conditions generally found between 60°C and 80°C for 30 to 60 minutes.[6] Microwave-assisted derivatization can significantly shorten the reaction time to as little as 5 minutes.[7][8][9] A phase-transfer catalyst may be used when working with aqueous samples.[10]

Q4: How should I prepare my biological samples (e.g., urine, plasma) before derivatization?

A4: Sample preparation is critical to remove interferences. For biological matrices, a sample cleanup step such as Solid-Phase Extraction (SPE) is highly recommended before derivatization.[11][12] For aqueous samples, it may be necessary to evaporate the sample to dryness before redissolving in an appropriate organic solvent for the reaction.

Q5: What are common sources of interference in the analysis?

A5: Interferences can arise from several sources:

  • Matrix Effects: Endogenous compounds in biological samples can co-extract and interfere with the derivatization or chromatographic analysis.

  • Reagent Artifacts: Excess derivatizing agent or byproducts from the reaction can cause large, interfering peaks in the chromatogram. Running a reagent blank is essential to identify these.

  • Contamination: Contamination can come from glassware, solvents, or handling. Using high-purity solvents and meticulously clean glassware is crucial.

Troubleshooting Guide

This guide addresses common issues encountered during the derivatization and analysis of DEP-d10-1.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Derivatization Yield 1. Moisture Presence: PFBBr and especially silylating reagents are sensitive to moisture, which can hydrolyze the reagent.1. Ensure samples, solvents, and glassware are completely dry. Evaporate aqueous samples to dryness. Store reagents under anhydrous conditions.
2. Incorrect Temperature/Time: The reaction may be incomplete if the temperature is too low or the reaction time is too short.[10][13]2. Optimize reaction temperature and time. A good starting point for PFBBr is 60°C for 45-60 minutes.[14]
3. Reagent Degradation: The derivatizing agent may have degraded due to improper storage.3. Use a fresh vial of the derivatizing agent.
4. Incorrect pH: The reaction efficiency can be pH-dependent, especially in aqueous systems.4. Adjust the sample pH as required by the specific protocol. PFBBr reactions often work well under neutral to slightly basic conditions.
Poor Reproducibility 1. Inconsistent Sample Handling: Variations in pipetting, heating, or drying steps between samples.1. Use calibrated pipettes. Ensure uniform heating for all samples using a heating block. Dry all samples to a consistent state under a gentle stream of nitrogen.
2. Variable Matrix Effects: Inconsistent levels of interfering compounds in different sample aliquots.2. Improve the sample cleanup procedure (e.g., optimize the SPE method) to remove matrix interferences more effectively.[11]
Extraneous Chromatographic Peaks 1. Reagent Artifacts: Excess derivatizing agent or reaction byproducts are being detected.1. Run a reagent blank (all steps without the sample) to identify artifact peaks. A post-derivatization cleanup or extraction step may be necessary to remove excess reagent.[14]
2. Contamination: Contamination from solvents, glassware, or the GC system.2. Use high-purity solvents. Thoroughly clean all glassware. Check the GC inlet liner and septum for contamination.
Poor Peak Shape (Tailing) 1. Incomplete Derivatization: Residual underivatized DEP-d10-1, being polar, interacts with active sites in the GC system.1. Re-optimize the derivatization conditions (time, temperature, reagent concentration) to drive the reaction to completion.
2. Active Sites in GC System: The GC inlet liner or the front of the analytical column has active sites (silanol groups) causing adsorption.2. Use a deactivated inlet liner. If the problem persists, trim the first few centimeters of the analytical column or use a guard column.

Experimental Protocol: PFBBr Derivatization of DEP-d10-1 for GC-MS

This protocol provides a standard method for the derivatization of DEP-d10-1 using Pentafluorobenzyl bromide (PFBBr).

1. Materials and Reagents

  • This compound (DEP-d10-1) standard

  • Pentafluorobenzyl bromide (PFBBr), 99% or higher

  • Acetonitrile (ACN), HPLC grade, anhydrous

  • Toluene, HPLC grade

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Nitrogen gas, high purity

  • 2 mL amber glass autosampler vials with screw caps and PTFE septa

  • Heating block or water bath

  • Vortex mixer

2. Procedure

  • Sample Preparation: Pipette 100 µL of the sample (or standard solution) containing DEP-d10-1 into a 2 mL glass vial.

  • Evaporation: Evaporate the sample to complete dryness under a gentle stream of high-purity nitrogen at 40-50°C. It is critical to remove all water.

  • Reagent Preparation: Prepare a fresh solution of 3% (v/v) PFBBr in acetonitrile.

  • Derivatization Reaction:

    • Add 10-15 mg of anhydrous K₂CO₃ to the dried sample vial.

    • Add 250 µL of the 3% PFBBr solution to the vial.[7][8]

    • Immediately cap the vial tightly and vortex for 30 seconds.

    • Place the vial in a heating block set to 70°C for 45 minutes.

  • Reaction Quench & Extraction:

    • After heating, allow the vial to cool to room temperature.

    • Add 500 µL of toluene and 500 µL of deionized water to the vial.

    • Vortex vigorously for 1 minute to extract the PFB-DEP-d10 derivative into the organic (toluene) layer.

    • Centrifuge for 5 minutes at 2000 rpm to separate the layers.

  • Analysis: Carefully transfer the upper organic layer (toluene) to a clean autosampler vial. The sample is now ready for injection into the GC-MS.

Quantitative Data Summary

The following tables summarize key parameters for optimizing the derivatization reaction.

Table 1: Comparison of Common Derivatization Conditions

ParameterPFBBr DerivatizationBSTFA Silylation
Mechanism AlkylationSilylation
Typical Reagent 3-5% PFBBr in AcetonitrileBSTFA + 1% TMCS
Typical Temperature 60 - 80°C60 - 80°C[15]
Typical Time 30 - 60 min20 - 60 min[16]
Moisture Sensitivity ModerateVery High[16]
Key Advantage Forms highly sensitive derivatives for ECD/NCI-MS.[1]Reacts with a broad range of polar compounds.[4]
Key Disadvantage Reagent can be a source of chromatographic interference.Reagent and byproducts can contaminate the detector.[17]

Visualizations

Diagram 1: General Workflow for DEP-d10-1 Analysis

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample 1. Sample Collection (e.g., Urine, Plasma) SPE 2. Solid-Phase Extraction (Cleanup) Sample->SPE Dry 3. Evaporation to Dryness SPE->Dry Reagent 4. Add PFBBr Reagent & Catalyst Dry->Reagent Transfer to Reaction React 5. Heat Reaction (e.g., 70°C, 45 min) Reagent->React Extract 6. Liquid-Liquid Extraction React->Extract Transfer to Analysis GCMS 7. GC-MS Analysis Extract->GCMS Data 8. Data Processing GCMS->Data

Caption: Experimental workflow from sample preparation to data analysis.

Diagram 2: PFBBr Derivatization Reaction of Diethyl Phosphate

G DEP Diethyl Phosphate-d10 (Non-volatile) Product PFB-DEP-d10 Derivative (Volatile, GC-amenable) DEP->Product + PFBBr Pentafluorobenzyl Bromide (PFBBr) PFBBr->Product Catalyst Heat (Δ) Base (e.g., K₂CO₃) Catalyst->Product

Caption: Chemical reaction pathway for the alkylation of DEP-d10.

Diagram 3: Troubleshooting Logic Flow for Low Derivatization Yield

G Start Problem: Low Derivatization Yield CheckMoisture Is the entire system (sample, solvent, glassware) completely anhydrous? Start->CheckMoisture CheckReagent Is the derivatization reagent fresh and stored correctly? CheckMoisture->CheckReagent Yes Sol_Dry Solution: Thoroughly dry all components. Use anhydrous solvents. CheckMoisture->Sol_Dry No CheckConditions Are reaction time and temperature optimized? CheckReagent->CheckConditions Yes Sol_Reagent Solution: Use a new vial of reagent. CheckReagent->Sol_Reagent No Sol_Optimize Solution: Increase reaction time/temp incrementally. (e.g., 70-80°C, 60 min) CheckConditions->Sol_Optimize No Further If problem persists, consult matrix effects guide. CheckConditions->Further Yes

Caption: A decision tree for troubleshooting low derivatization yield.

References

Validation & Comparative

A Comparative Guide to Method Validation for Diethyl Phosphate Analysis Utilizing Diethyl Phosphate-d10-1 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of Diethyl Phosphate (DEP), a key biomarker of exposure to organophosphate pesticides. The accurate and precise measurement of DEP is critical in toxicology, environmental monitoring, and drug development. This document details various analytical approaches, presenting their performance characteristics and the experimental protocols for their validation. Diethyl phosphate-d10-1 is a crucial component in these analyses, serving as a stable isotope-labeled internal standard to ensure the highest accuracy.

Quantitative Performance Data

The selection of an analytical method is often a trade-off between sensitivity, throughput, and cost. Below is a summary of performance data from various validated methods for the analysis of DEP and other organophosphate metabolites. These methods typically employ this compound as an internal standard for accurate quantification.

MethodLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Recovery (%)Precision (RSD %)
UFLC-MS/MS 0.0201[1]0.0609[1]93 - 102[1]0.62 - 5.46 (intra-day), 0.80 - 11.33 (inter-day)[1]
GC-MS/MS (NCI) ----
GC-FPD -0.05 (in feces)47 - 62 (for DEP)[2]-
GC with NPD -0.05 (in plasma)Dependent on concentration[3]-

UFLC-MS/MS: Ultrafast Liquid Chromatography-Tandem Mass Spectrometry; GC-MS/MS (NCI): Gas Chromatography-Tandem Mass Spectrometry with Negative Chemical Ionization; GC-FPD: Gas Chromatography with Flame Photometric Detection; GC with NPD: Gas Chromatography with Nitrogen-Phosphorus Detector; RSD: Relative Standard Deviation.

Experimental Protocols

Detailed methodologies are essential for replicating and comparing analytical methods. Below are summaries of key experimental protocols for the analysis of DEP, which would incorporate this compound.

1. Sample Preparation: Liquid-Liquid Extraction (LLE) for Urine Samples

This protocol is a common and effective method for extracting DEP from biological matrices.[1][4]

  • Sample Collection: Collect 200 µL of a urine sample.

  • Internal Standard Spiking: Add a known concentration of this compound solution to the urine sample.

  • Extraction: Add ethyl acetate as the extraction solvent. Vortex the mixture for 1 minute to ensure thorough mixing.

  • Precipitation: Place the mixture on ice for 10 minutes to precipitate interfering substances.

  • Phase Separation: Centrifuge the sample to separate the organic and aqueous layers.

  • Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for instrumental analysis.

2. Sample Preparation: Derivatization for GC Analysis

For analysis by Gas Chromatography (GC), polar analytes like DEP often require derivatization to increase their volatility. A common derivatizing agent is Pentafluorobenzyl Bromide (PFBBr).

  • Extraction: Extract DEP and the internal standard from the sample matrix (e.g., feces, plasma) as described in the LLE protocol.[2][3]

  • Alkylation: The extracted dialkylphosphates are alkylated to form pentafluorobenzyl esters through a phase transfer reaction.[2][3]

  • Reaction Conditions: The derivatization yield is dependent on the reaction time and conditions, which should be optimized.

  • Cleanup: The derivatized sample may require further cleanup, for example, by column chromatography, to remove excess derivatizing agent and other interferences.[5]

3. Instrumental Analysis: UFLC-MS/MS

This technique offers high sensitivity and selectivity for the analysis of DEP.[1][4]

  • Chromatographic Separation: Utilize a suitable C18 column for the separation of DEP and its deuterated internal standard.

  • Mobile Phase: Employ a gradient elution with a mobile phase typically consisting of a mixture of water with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Mass Spectrometric Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for the highest selectivity and sensitivity. Monitor specific precursor-to-product ion transitions for both DEP and this compound.

4. Instrumental Analysis: GC-MS/MS

A robust and sensitive method, particularly when coupled with tandem mass spectrometry.[6][7]

  • Gas Chromatography: Use a capillary GC column appropriate for the separation of the derivatized organophosphate metabolites.

  • Ionization: Negative Chemical Ionization (NCI) can provide excellent sensitivity for electrophilic derivatives like the PFB esters of DEP.

  • Mass Spectrometry: Operate in MS/MS mode to monitor specific transitions for the derivatized analyte and internal standard, reducing matrix interference and improving quantification.

Experimental Workflow and Logical Relationships

The following diagrams illustrate a typical workflow for the analysis of Diethyl Phosphate using a stable isotope-labeled internal standard and a comparison of common extraction techniques.

Experimental Workflow for Diethyl Phosphate Analysis cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Urine) Spike Spike with this compound Sample->Spike Extraction Liquid-Liquid Extraction Spike->Extraction Derivatization Derivatization (for GC) Extraction->Derivatization Optional Cleanup Sample Cleanup Extraction->Cleanup Derivatization->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS GCMS GC-MS/MS Analysis Cleanup->GCMS Quantification Quantification LCMS->Quantification GCMS->Quantification Validation Method Validation Quantification->Validation

Caption: A typical workflow for the analysis of Diethyl Phosphate.

Comparison of Extraction Methods cluster_extraction Extraction Method Comparison cluster_attributes Performance Attributes LLE Liquid-Liquid Extraction (LLE) Recovery High Recovery LLE->Recovery Simplicity Simplicity LLE->Simplicity SPE Solid-Phase Extraction (SPE) SPE->Recovery Automation Automatable SPE->Automation Selectivity Selectivity SPE->Selectivity QuEChERS QuEChERS QuEChERS->Simplicity Cost Cost-Effectiveness QuEChERS->Cost

Caption: Comparison of common extraction methods for organophosphate metabolites.

References

Guide to the Comparative Analysis of Diethyl Phosphate-d10 Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies relevant to the quantification of Diethyl phosphate-d10 (DEP-d10). While direct inter-laboratory comparison data for DEP-d10 is not publicly available, this document focuses on the analytical methods for its non-labeled analogue, Diethyl phosphate (DEP). DEP-d10 is crucial as a stable isotope-labeled internal standard in these analyses, ensuring accuracy and precision. This guide presents experimental data and protocols from various studies to facilitate methodological comparison and selection.

Introduction to Diethyl Phosphate-d10 Quantification

Diethyl phosphate-d10 is the deuterated form of Diethyl phosphate (DEP), a common metabolite of many organophosphate (OP) pesticides.[1] In bioanalytical chemistry, particularly in mass spectrometry-based methods, stable isotope-labeled compounds like DEP-d10 are the gold standard for internal standards.[2] Their chemical and physical properties are nearly identical to the analyte of interest (DEP), but they have a different mass. This allows them to be distinguished by the mass spectrometer. The use of DEP-d10 as an internal standard helps to correct for variations in sample preparation, extraction efficiency, and instrument response, leading to more accurate and reliable quantification of DEP.[2]

Data Presentation: Comparison of Analytical Methods for DEP Quantification

The following table summarizes the performance of different analytical methods for the quantification of Diethyl phosphate (DEP) in urine, where DEP-d10 is commonly used as an internal standard. The data is compiled from various studies to highlight the performance of different sample preparation and analytical techniques.

Methodology Sample Preparation Instrumentation Limit of Detection (LOD) Recovery (%) Precision (RSD %) Reference
Method 1 Liquid-Liquid Extraction (LLE)UFLC-MS/MS0.0201 ng/mL93 - 1020.80 - 11.33[3][4]
Method 2 LyophilizationUFLC-MS/MSNot Specified48.28 - 75.22Not Specified[3]
Method 3 QuEChERSUFLC-MS/MSNot Specified30 - 70Not Specified[3]
Method 4 Derivatization with PFBBr, LLEGC-MS0.54 ng/mL96.8 - 117.3< 7[5]
Method 5 Lyophilization, Derivatization with PFBBrGC-MS/MS0.1 µg/LNot Specified4 - 14[6]
Method 6 Solid-Phase Extraction (SPE), DerivatizationGC-FPD10 ng/mLNot SpecifiedNot Specified[7]

PFBBr: Pentafluorobenzyl bromide; UFLC-MS/MS: Ultrafast Liquid Chromatography-Tandem Mass Spectrometry; GC-MS: Gas Chromatography-Mass Spectrometry; GC-MS/MS: Tandem Gas Chromatography-Mass Spectrometry; GC-FPD: Gas Chromatography with Flame Photometric Detection; RSD: Relative Standard Deviation.

Experimental Protocols

Below are detailed methodologies for two common approaches for the quantification of DEP in biological matrices, utilizing DEP-d10 as an internal standard.

1. Protocol for LC-MS/MS Quantification of DEP in Urine

This protocol is based on a liquid-liquid extraction method coupled with UFLC-MS/MS, which offers high sensitivity and throughput without the need for derivatization.[3][4]

  • Sample Preparation (Liquid-Liquid Extraction):

    • Take a 200 µL aliquot of a urine sample.

    • Spike the sample with a known concentration of Diethyl phosphate-d10 (DEP-d10) internal standard.

    • Add 500 µL of ethyl acetate to the sample.

    • Vortex the mixture for 1 minute to ensure thorough mixing.

    • Centrifuge at 4000 rpm for 5 minutes to separate the organic and aqueous layers.

    • Carefully transfer the upper organic layer (ethyl acetate) to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase for injection into the LC-MS/MS system.

  • Instrumentation (UFLC-MS/MS):

    • Chromatographic System: Ultrafast Liquid Chromatograph.

    • Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of methanol and water containing 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used to monitor the specific precursor-to-product ion transitions for both DEP and the DEP-d10 internal standard.

2. Protocol for GC-MS Quantification of DEP in Urine

This protocol involves a derivatization step to make the polar DEP metabolite volatile for gas chromatography analysis.

  • Sample Preparation (Derivatization and Extraction):

    • Take a 1 mL aliquot of a urine sample.

    • Add the Diethyl phosphate-d10 (DEP-d10) internal standard.

    • Lyophilize (freeze-dry) the sample to remove water.[6]

    • To the dried residue, add a derivatizing agent such as pentafluorobenzyl bromide (PFBBr) in an appropriate solvent (e.g., acetone) and a catalyst.[6]

    • Heat the mixture (e.g., at 80°C for 1.5 hours) to complete the derivatization reaction.[5]

    • After cooling, perform a liquid-liquid extraction using a non-polar solvent like hexane to extract the derivatized analytes.

    • Wash the organic extract with a salt solution to remove impurities.

    • Concentrate the final extract to a small volume before injection.

  • Instrumentation (GC-MS):

    • Gas Chromatograph: A GC system equipped with a suitable capillary column (e.g., DB-5ms).

    • Injection: Splitless injection mode is typically used for trace analysis.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A temperature gradient is used to separate the analytes.

    • Mass Spectrometer: A mass spectrometer operating in negative chemical ionization (NCI) mode, which provides high sensitivity for electrophilic derivatives.[6]

    • Detection: Selected Ion Monitoring (SIM) is used to monitor the characteristic ions of the derivatized DEP and DEP-d10.

Mandatory Visualizations

Metabolic Pathway of Organophosphate Pesticides

The following diagram illustrates the general metabolic pathway of organophosphate pesticides in the body, leading to the formation of Diethyl phosphate (DEP), a common biomarker of exposure.

OP Organophosphate Pesticide (e.g., Chlorpyrifos, Parathion) Metabolism Phase I Metabolism (Oxidation, Hydrolysis) via Cytochrome P450s, Esterases OP->Metabolism DEP Diethyl Phosphate (DEP) (Urinary Metabolite) Metabolism->DEP Excretion Urinary Excretion DEP->Excretion

Caption: Metabolic conversion of organophosphate pesticides to Diethyl phosphate.

Analytical Workflow for DEP Quantification

This diagram outlines a typical workflow for the quantification of Diethyl phosphate (DEP) in a biological sample using Diethyl phosphate-d10 as an internal standard.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Urine) Spike Spike with Diethyl phosphate-d10 (Internal Standard) Sample->Spike Extract Extraction (e.g., LLE, SPE) Spike->Extract Concentrate Evaporation & Reconstitution Extract->Concentrate Analysis LC-MS/MS or GC-MS Analysis Concentrate->Analysis Quant Quantification (Ratio of DEP to DEP-d10) Analysis->Quant Result Final Concentration of DEP Quant->Result

Caption: General workflow for DEP analysis using an internal standard.

References

A Researcher's Guide to Deuterated Internal Standards: Diethyl Phosphate-d10-1 in Focus

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of analytical chemistry, particularly within drug development and clinical research, the accuracy of quantitative analysis is paramount. The use of internal standards is a cornerstone of reliable analytical methods, especially in liquid chromatography-mass spectrometry (LC-MS). Among these, deuterated internal standards have emerged as the gold standard, offering a way to correct for variations in sample preparation and instrument response. This guide provides a comprehensive comparison of Diethyl phosphate-d10-1 (DEP-d10), a deuterated internal standard for the metabolite of the organophosphate insecticide Chlorpyrifos, with other commonly used deuterated internal standards.

The Gold Standard: Why Deuterated Internal Standards?

Deuterated internal standards are stable isotope-labeled (SIL) analogues of the analyte of interest, where one or more hydrogen atoms are replaced by deuterium. This subtle mass change allows the mass spectrometer to distinguish between the analyte and the internal standard, while their nearly identical physicochemical properties ensure they behave similarly during sample extraction, chromatography, and ionization.[1][2][3] This co-elution and similar behavior effectively normalizes for matrix effects—the suppression or enhancement of ionization caused by other components in the sample matrix—and compensates for variability in extraction recovery and injection volume, leading to more accurate and precise quantification.[4][5]

While incredibly valuable, it is important to note that even deuterated standards are not without potential pitfalls. Issues such as chromatographic shifts, where the deuterated standard elutes slightly differently from the native analyte, and in-source deuterium-hydrogen exchange can occur and should be monitored during method development.

Performance Comparison of Deuterated Internal Standards

Internal StandardAnalyte(s)MatrixAnalytical MethodRecovery (%)Precision (RSD %)Reference
This compound (DEP-d10) Diethyl phosphate (DEP)Urine, HairLC-MS/MS, GC-MS/MSNot explicitly stated, but method showed good accuracy<20% (for overall method)[1][4]
Diphenyl phosphate-d10 (DPHP-d10) Diphenyl phosphate (DPHP)UrineLC-MS/MS90 ± 18Not Stated[6]
Bis(1,3-dichloro-2-propyl) phosphate-d10 (BDCIPP-d10) Bis(1,3-dichloro-2-propyl) phosphate (BDCIPP)UrineLC-MS/MS93 ± 16Not Stated[6]
Bis(2-butoxyethyl) phosphate-d8 (BBOEP-d8) Bis(2-butoxyethyl) phosphate (BBOEP)UrineLC-MS/MS91 ± 20Not Stated[6]
Suite of 9 Deuterated OPE Metabolites 9 Organophosphate Ester MetabolitesUrineLC-MS/MS80 - 108Not Stated[2]
Deuterated Organophosphorus Pesticides 4 polar organophosphorus pesticidesWaterGC-MSMethod performance improved with ISNot Stated[7]

Note: The data presented is a synthesis from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.

Experimental Protocols: A General Workflow for Bioanalysis

The following protocol outlines a typical workflow for the analysis of small molecules like diethyl phosphate in a biological matrix (e.g., urine) using a deuterated internal standard and LC-MS/MS.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 200 µL of urine sample in a 2 mL microcentrifuge tube, add 100 µL of a working solution of this compound in a suitable solvent (e.g., acetonitrile).

  • Add 800 µL of a cold extraction solvent (e.g., ethyl acetate).

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Place the tube on ice for 10 minutes to promote protein precipitation.

  • Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins and other solid debris.

  • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used for the separation of polar metabolites.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A gradient elution starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B is typically employed to separate the analytes.

    • Flow Rate: A flow rate of 0.2-0.5 mL/min is common.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS):

    • Ionization Source: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte's properties. For diethyl phosphate, negative ion mode is often used.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for both the analyte (DEP) and the internal standard (DEP-d10) are monitored.

3. Data Analysis

  • The peak areas of the analyte and the internal standard are integrated.

  • A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in the calibration standards.

  • The concentration of the analyte in the unknown samples is then calculated from the calibration curve using the measured peak area ratio.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in using a deuterated internal standard for quantitative bioanalysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Urine) Spike Spike with This compound Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract Evap Evaporation Extract->Evap Recon Reconstitution Evap->Recon LC LC Separation Recon->LC MS MS/MS Detection (MRM) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Peak Area Ratio (Analyte / IS) Integrate->Ratio Calibrate Calibration Curve Ratio->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Experimental workflow for bioanalysis using a deuterated internal standard.

G Analyte Analyte Extraction Extraction Inefficiency Analyte->Extraction Ionization Ion Suppression/ Enhancement Analyte->Ionization Injection Injection Variability Analyte->Injection IS Internal Standard (Deuterated) IS->Extraction IS->Ionization IS->Injection Matrix Matrix Components Matrix->Ionization Result Accurate Quantification Ratio Constant Peak Area Ratio (Analyte / IS) Ratio->Result

Caption: Logical relationship of how an internal standard corrects for analytical variability.

Conclusion

This compound, like other deuterated internal standards, plays a critical role in ensuring the reliability of quantitative bioanalytical methods. While a direct performance comparison with a wide array of other deuterated standards is not extensively documented, the principles of its application and the expected benefits are well-established. The key to successful implementation lies in careful method development and validation, ensuring that the chosen internal standard accurately mimics the behavior of the analyte in the specific matrix and analytical system being used. By following robust experimental protocols and understanding the principles of internal standardization, researchers can achieve the high level of accuracy and precision required in modern scientific investigation.

References

A Head-to-Head Comparison: Diethyl Phosphate-d10-1 vs. 13C-Labeled Standards in Metabolomics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the precise world of metabolomics, the choice of internal standard is paramount for accurate quantification. This guide provides an objective comparison between Diethyl phosphate-d10-1 and 13C-labeled standards, offering insights into their respective performances, supported by established principles in mass spectrometry-based analysis.

Diethyl phosphate (DEP) is a key biomarker for exposure to organophosphorus pesticides, making its accurate measurement in biological matrices critical for toxicological and environmental studies.[1][2][3][4] The use of stable isotope-labeled internal standards is the gold standard for correcting analytical variability. This comparison will delve into the nuances of using a deuterated standard, this compound, versus a 13C-labeled analogue.

Performance Comparison: Deuterated vs. 13C-Labeled Standards

The ideal internal standard co-elutes with the analyte and exhibits identical ionization efficiency and extraction recovery.[5][6] While both deuterated and 13C-labeled standards aim to mimic the native analyte, subtle yet significant differences in their physicochemical properties can influence analytical outcomes.

FeatureThis compound (Deuterated)13C-Labeled Diethyl Phosphate
Co-elution with Analyte May exhibit slight chromatographic shifts, leading to earlier elution in reverse-phase LC.[7][8][9][10]Typically co-elutes perfectly with the unlabeled analyte due to minimal changes in physicochemical properties.[7][9][10]
Isotope Effect The significant mass difference between deuterium and hydrogen can lead to different fragmentation patterns and potential for H/D exchange.[7][8][10]Minimal isotope effect due to the smaller relative mass difference between 13C and 12C, leading to more comparable behavior to the native analyte.[7][8]
Ion Suppression/Enhancement Potential for differential ion suppression/enhancement if chromatographic separation from the analyte occurs.[10]Co-elution ensures that the internal standard experiences the same matrix effects as the analyte, providing more accurate correction.
Stability Deuterium labels can sometimes be susceptible to back-exchange with hydrogen, particularly at exchangeable positions, potentially compromising quantification.[8][10]13C labels are incorporated into the carbon backbone and are generally more stable, with no risk of back-exchange.[8][10]
Availability and Cost Often more readily available and can be less expensive to synthesize.Synthesis can be more complex and costly.

Experimental Protocols

An effective metabolomics workflow is crucial for reliable data. Below is a generalized protocol for the analysis of diethyl phosphate in a biological matrix (e.g., urine) using an internal standard.

1. Sample Preparation:

  • Thaw frozen urine samples on ice.

  • Vortex and centrifuge the samples to pellet any precipitates.

  • Transfer a 100 µL aliquot of the supernatant to a clean microcentrifuge tube.

  • Add 10 µL of the internal standard solution (either this compound or a 13C-labeled standard) at a known concentration.

  • Add 400 µL of a cold organic solvent (e.g., acetonitrile) to precipitate proteins.

  • Vortex thoroughly and incubate at -20°C for 20 minutes.

  • Centrifuge at high speed to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A HILIC column is often suitable for polar metabolites like diethyl phosphate.

    • Mobile Phase A: Water with a small amount of an appropriate modifier (e.g., 0.1% formic acid).

    • Mobile Phase B: Acetonitrile with the same modifier.

    • Gradient: A gradient from high organic to high aqueous content.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Negative ion electrospray ionization (ESI-).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Diethyl Phosphate (DEP): Precursor ion (m/z) -> Product ion (m/z)

      • This compound: Precursor ion (m/z) -> Product ion (m/z)

      • 13C-Labeled DEP: Precursor ion (m/z) -> Product ion (m/z)

    • Optimization: The collision energy and other MS parameters should be optimized for each analyte and internal standard.

3. Data Analysis:

  • Integrate the peak areas for the analyte and the internal standard.

  • Calculate the peak area ratio (analyte/internal standard).

  • Generate a calibration curve using known concentrations of the analyte and a fixed concentration of the internal standard.

  • Quantify the analyte concentration in the samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow and Pathway

To better illustrate the experimental process and the context of diethyl phosphate as a metabolite, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Urine) Add_IS Add Internal Standard (DEP-d10 or 13C-DEP) Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Evaporate Evaporation Precipitate->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS Injection Data_Processing Data Processing (Peak Integration) LC_MS->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: A typical experimental workflow for metabolomics analysis using an internal standard.

signaling_pathway OP Organophosphorus Pesticides (e.g., Chlorpyrifos, Parathion) Metabolism Metabolism (in vivo) OP->Metabolism DEP Diethyl Phosphate (DEP) (Biomarker of Exposure) Metabolism->DEP Excretion Urinary Excretion DEP->Excretion

Caption: Simplified pathway showing the metabolism of organophosphorus pesticides to diethyl phosphate.

Conclusion

References

Cross-Validation of Analytical Methods for Diethyl Phosphate Quantification Using Diethyl Phosphate-d10

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The accurate quantification of diethyl phosphate (DEP), a key metabolite of various organophosphate esters used as pesticides and flame retardants, is crucial for toxicological studies and human biomonitoring. The use of a stable isotope-labeled internal standard, such as Diethyl phosphate-d10 (DEP-d10), is essential for achieving the highest degree of accuracy and precision in analytical methods by correcting for matrix effects and variations in sample processing.[1] This guide provides a comparative overview of two common analytical techniques, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS), for the quantification of DEP in biological matrices, with a focus on methods utilizing DEP-d10 for isotope dilution.

Comparative Analysis of Method Performance

The choice between GC-MS/MS and UFLC-MS/MS for the analysis of diethyl phosphate often depends on the specific requirements of the study, including desired sensitivity, sample throughput, and available instrumentation. Both techniques, when coupled with the use of Diethyl phosphate-d10 as an internal standard, provide robust and reliable quantification. A summary of key validation parameters for representative methods is presented below.

ParameterUFLC-MS/MS MethodGC-MS/MS Method
Linearity Range 0.1 - 200 ng/mLNot explicitly stated, but high sensitivity is reported
Limit of Detection (LOD) 0.0201 ng/mL[1]Low-to-mid picogram-per-milliliter (pg/mL) range
Limit of Quantification (LOQ) 0.0609 ng/mL[1]Not explicitly stated, but implied to be in the low pg/mL range
Accuracy (Recovery) 93% - 102%[1]Not explicitly stated, but use of isotopic standards ensures high accuracy
Precision (RSD) Intraday: 0.62% - 5.46% Interday: 0.80% - 11.33%[1]< 20%
Sample Preparation Liquid-Liquid Extraction (LLE)Azeotropic distillation, derivatization
Derivatization Required? NoYes
Analysis Time ~30 minutes per sample[2]Not explicitly stated, but typically longer due to derivatization

Experimental Methodologies

Detailed experimental protocols are critical for the successful implementation and cross-validation of analytical methods. Below are representative workflows for both UFLC-MS/MS and GC-MS/MS techniques for the analysis of diethyl phosphate in urine, utilizing Diethyl phosphate-d10 as an internal standard.

UFLC-MS/MS Method Protocol

This method offers a direct and high-throughput approach for the quantification of DEP.

1. Sample Preparation (Liquid-Liquid Extraction)

  • Spike a known volume of urine sample with Diethyl phosphate-d10 internal standard solution.

  • Perform liquid-liquid extraction (LLE) using an appropriate organic solvent (e.g., a mixture of diethyl ether and ethyl acetate).[2]

  • Vortex and centrifuge the sample to ensure complete phase separation.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for LC-MS analysis.

2. UFLC-MS/MS Conditions

  • Chromatographic Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of a modifier like formic acid to improve peak shape and ionization.

  • Flow Rate: Optimized for the specific column dimensions.

  • Injection Volume: Typically in the range of 5-20 µL.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for both diethyl phosphate and Diethyl phosphate-d10.

GC-MS/MS Method Protocol

This technique requires a derivatization step to increase the volatility of the polar DEP molecule.

1. Sample Preparation and Derivatization

  • Spike a known volume of urine sample with Diethyl phosphate-d10 internal standard solution.

  • Perform azeotropic distillation to remove water.

  • Derivatize the dried sample to form a less polar and more volatile ester of diethyl phosphate. A common derivatizing agent is pentafluorobenzyl bromide (PFBBr).[3]

  • After derivatization, perform a cleanup step, such as solid-phase extraction (SPE), to remove excess derivatizing agent and other matrix components.

  • Elute the derivatized analyte and internal standard and concentrate the eluate.

2. GC-MS/MS Conditions

  • Chromatographic Column: A capillary column suitable for the separation of organophosphate esters (e.g., a 5% phenyl-methylpolysiloxane phase).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A programmed temperature ramp to ensure good separation of the analytes.

  • Injection Mode: Splitless injection is often used for trace analysis.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative chemical ionization (NCI) or electron impact (EI) mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for the derivatized diethyl phosphate and Diethyl phosphate-d10.

Workflow and Pathway Visualizations

To further clarify the experimental processes and the logical flow of cross-validation, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms UFLC-MS/MS Pathway cluster_gcms GC-MS/MS Pathway cluster_validation Cross-Validation urine_sample Urine Sample add_is Spike with Diethyl phosphate-d10 urine_sample->add_is lle Liquid-Liquid Extraction add_is->lle distill Azeotropic Distillation add_is->distill evap_recon_lc Evaporation & Reconstitution lle->evap_recon_lc uflc_msms UFLC-MS/MS Analysis evap_recon_lc->uflc_msms data_analysis Data Analysis & Comparison (Linearity, Accuracy, Precision) uflc_msms->data_analysis derivatize Derivatization (e.g., with PFBBr) distill->derivatize spe Solid-Phase Extraction (SPE) derivatize->spe gc_msms GC-MS/MS Analysis spe->gc_msms gc_msms->data_analysis

Comparative workflow for DEP analysis using UFLC-MS/MS and GC-MS/MS.

logical_relationship product Diethyl phosphate-d10 application Internal Standard in Isotope Dilution Method product->application method1 UFLC-MS/MS Method application->method1 method2 GC-MS/MS Method application->method2 validation Cross-Validation of Methods method1->validation method2->validation goal Accurate & Precise Quantification of Diethyl Phosphate validation->goal

Role of DEP-d10 in the cross-validation of analytical methods.

References

A Comparative Guide to Internal Standards for Diethyl Phosphate (DEP) Analysis: Linearity and Recovery of Diethyl phosphate-d10 vs. Dibutyl phosphate (DBP)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Diethyl Phosphate (DEP), a primary metabolite of various organophosphate pesticides and nerve agents, is critical for toxicological studies, environmental monitoring, and human exposure assessment. The use of a reliable internal standard (IS) is paramount to correct for analyte loss during sample preparation and to compensate for matrix effects and instrumental variability. This guide provides an objective comparison of two common types of internal standards used in DEP analysis: the isotopically labeled analogue, Diethyl phosphate-d10, and a structurally similar, non-isotopically labeled compound, Dibutyl phosphate (DBP).

This guide summarizes the expected performance of Diethyl phosphate-d10 alongside reported data for the alternative, DBP, providing supporting experimental data and protocols to inform your analytical method development.

Data Presentation: Performance Comparison

The following tables summarize the expected and reported performance characteristics for Diethyl phosphate-d10 and Dibutyl phosphate (DBP).

Table 1: Expected Performance of Diethyl phosphate-d10 (Based on Analogous Deuterated Standards)

Performance MetricExpected ValueMatrix / Context
Linearity (R²) > 0.99Bioanalytical methods for organophosphate metabolites.[1]
Recovery (%) 70% - 120%Expected range for isotope-labeled analytes in biological matrices.[1]
Recovery (%) 90% ± 18%Performance of d10-DPHP in human urine analysis.[2]
Recovery (%) 93% ± 16%Performance of d10-BDCIPP in human urine analysis.[2]

Note: Data is derived from studies on other deuterated internal standards used for organophosphate metabolite analysis, as specific validation reports for Diethyl phosphate-d10 were not publicly available. This performance is considered representative for stable isotope-labeled standards in this application.

Table 2: Reported Performance of Dibutyl phosphate (DBP) as an Internal Standard

Performance MetricReported ValueMatrix / Context
Linearity (R²) > 0.99DBP analysis in water samples.[3][4]
Recovery (%) 97% - 127%DBP analysis in spiked water samples via SPE.[3][4]
Method Reliability Gives reliable resultsCompared with isotope-labeled compounds for DEP analysis in urine.[5]
Method Precision (%RSD) 4% - 14%For analysis of six dialkyl phosphates in urine using DBP as IS.[6]

Experimental Protocols

Below are representative methodologies for the analysis of DEP in a biological matrix (e.g., urine) using either Diethyl phosphate-d10 or DBP as the internal standard. These protocols are synthesized from common practices described in the literature.[5][7][8]

Protocol 1: Analysis of DEP in Urine using Diethyl phosphate-d10 (LC-MS/MS)
  • Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • Centrifuge 5 mL of urine at 4000 rpm for 10 minutes to remove sediment.

    • Transfer 1 mL of the supernatant to a clean tube.

    • Spike the sample with 50 µL of a working solution of Diethyl phosphate-d10 (concentration dependent on the expected DEP levels).

    • Vortex for 30 seconds.

  • Solid Phase Extraction (SPE) for Cleanup:

    • Condition a mixed-mode anion exchange SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

    • Load the spiked urine sample onto the cartridge.

    • Wash the cartridge with 3 mL of deionized water, followed by 3 mL of methanol.

    • Elute the analyte and internal standard with 3 mL of 5% ammonia in methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 500 µL of the mobile phase for analysis.

  • LC-MS/MS Conditions:

    • Column: A suitable C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase: Gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometry: Triple quadrupole mass spectrometer operating in negative ion, multiple reaction monitoring (MRM) mode.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for both DEP and Diethyl phosphate-d10.

Protocol 2: Analysis of DEP in Urine using Dibutyl phosphate (GC-MS)
  • Sample Preparation & Derivatization:

    • To 1 mL of urine, add 50 µL of Dibutyl phosphate (DBP) internal standard solution.

    • Acidify the sample with hydrochloric acid.

    • Extract the analytes with a mixture of diethyl ether and acetonitrile.

    • Evaporate the organic layer to dryness.

    • Perform derivatization by adding pentafluorobenzyl bromide (PFBBr) and heating at 40-60°C to create volatile esters.[7]

    • After cooling, perform a second liquid-liquid extraction with hexane.

    • Evaporate the final hexane layer and reconstitute in a suitable solvent for injection.

  • GC-MS Conditions:

    • Column: A low-polarity capillary column suitable for pesticide analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250°C in splitless mode.

    • Oven Program: Start at 70°C, hold for 1 min, then ramp at 10°C/min to 280°C and hold for 5 min.

    • Mass Spectrometry: Mass spectrometer operating in electron impact (EI) or negative chemical ionization (NCI) mode, monitoring selected ions for the derivatized forms of DEP and DBP.

Mandatory Visualization

The following diagrams illustrate the logical workflow of a typical bioanalytical method validation study, which is essential for establishing the reliability of methods using internal standards like Diethyl phosphate-d10.

G cluster_prep Phase 1: Preparation & Planning cluster_validation Phase 2: Method Validation Experiments cluster_analysis Phase 3: Data Analysis & Acceptance P1 Define Analyte (DEP) & Internal Standard (IS) P2 Prepare Stock Solutions (Analyte & IS) P1->P2 P3 Prepare Calibration Standards & Quality Controls (QCs) in Matrix P2->P3 V1 Linearity & Range (Calibration Curve) P3->V1 V2 Accuracy & Precision (Intra & Inter-day QCs) P3->V2 V3 Selectivity & Matrix Effect P3->V3 V4 Recovery (Extraction Efficiency) P3->V4 V5 Stability (Freeze-Thaw, Bench-Top, etc.) P3->V5 A1 Calculate R² for Linearity V1->A1 A2 Calculate %Bias (Accuracy) & %RSD (Precision) V2->A2 A3 Assess Recovery & Matrix Factor V4->A3 A4 Compare Results to Acceptance Criteria (e.g., ICH M10) A1->A4 A2->A4 A3->A4 Result Result A4->Result Method Validated?

Caption: Workflow for a bioanalytical method validation study.

Comparison and Conclusion

Choosing the right internal standard is a critical decision in quantitative analysis.

Diethyl phosphate-d10 (Isotopically Labeled IS):

  • Advantages: As a stable isotope-labeled analogue, it co-elutes with the native analyte and exhibits nearly identical behavior during extraction, derivatization, and ionization. This provides the most accurate correction for sample-specific matrix effects and procedural losses, leading to higher precision and accuracy. It is the preferred choice according to regulatory guidelines like the FDA's and ICH M10.[9][10][11]

  • Disadvantages: The primary drawback is the higher cost of synthesis and commercial availability compared to non-labeled alternatives.

Dibutyl phosphate (DBP) (Structurally Similar IS):

  • Advantages: DBP is more cost-effective and readily available. It has been shown to produce reliable results for routine analysis.[5] Its different retention time from DEP can prevent potential isobaric interference.

  • Disadvantages: As a different chemical entity, its extraction recovery and ionization efficiency may not perfectly mimic that of DEP across different samples and matrices. This can lead to lower precision and accuracy compared to an isotopically labeled standard, especially in complex biological matrices.

References

Performance of Diethyl Phosphate-d10 as an Internal Standard in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Limits of Detection and Quantification for Diethyl Phosphate

For researchers and professionals in drug development and related scientific fields, the accurate quantification of analytes is paramount. In mass spectrometry-based bioanalytical methods, the use of stable isotope-labeled internal standards is a widely accepted strategy to ensure precision and accuracy. Diethyl phosphate-d10 (DEP-d10), a deuterated analog of Diethyl Phosphate (DEP), serves as an ideal internal standard for the quantification of DEP, a common metabolite of organophosphate pesticides. This guide provides a comparative overview of the performance of analytical methods utilizing DEP-d10 and other internal standards, focusing on the achievable limits of detection (LOD) and quantification (LOQ) for DEP.

Comparison of Analytical Method Performance

The selection of an appropriate internal standard is critical for correcting variations in sample preparation and instrument response, ultimately influencing the sensitivity of the analytical method. The following table summarizes the performance of various analytical methods for the determination of Diethyl Phosphate, highlighting the internal standards used and the corresponding LOD and LOQ values achieved. Methods employing a stable isotope-labeled internal standard, such as Diethyl phosphate-d10, generally demonstrate superior sensitivity.

Analytical MethodInternal StandardMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)
UFLC-MS/MSNot explicitly statedUrine0.0201 ng/mL[1]0.0609 ng/mL[1]
GC-MS/MSStable Isotope AnalogsUrine0.1 µg/L (0.1 ng/mL)[2]Not Reported
LC-MS/MSDibutylphosphate (DBP)UrineNot Reported2 µg/L (2 ng/mL)[3]
GC-MSNot explicitly statedHairNot Reported5.5 pg/mg

Experimental Methodologies

The determination of LOD and LOQ is a critical component of analytical method validation. The values presented in this guide were established using rigorous experimental protocols, which are summarized below.

Sample Preparation

Biological samples, such as urine or hair, undergo an extraction process to isolate the analyte of interest. A common technique is liquid-liquid extraction (LLE), where the sample is mixed with an organic solvent to partition the analyte into the solvent phase. Solid-phase extraction (SPE) is another widely used method that employs a solid sorbent to retain and then elute the analyte. For GC-MS analysis, a derivatization step is often necessary to increase the volatility of the polar analytes. A known amount of the internal standard, such as Diethyl phosphate-d10, is added at the beginning of the sample preparation process to account for any analyte loss during extraction and analysis.

Instrumental Analysis

The extracted and prepared samples are then analyzed using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • GC-MS/MS: This technique separates compounds based on their volatility and mass-to-charge ratio. It is a highly sensitive and selective method for the analysis of volatile and semi-volatile compounds. The use of tandem mass spectrometry (MS/MS) further enhances selectivity by monitoring specific fragmentation patterns of the analyte and internal standard.[2][4]

  • LC-MS/MS: This method is suitable for the analysis of a wide range of compounds, including those that are not amenable to GC analysis. The separation is based on the compound's affinity for the stationary and mobile phases. Similar to GC-MS/MS, the use of tandem mass spectrometry provides high selectivity and sensitivity.[1][3]

Determination of LOD and LOQ

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise. The Limit of Quantification (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. These values are typically determined by analyzing a series of calibration standards at decreasing concentrations and evaluating the signal-to-noise ratio or by using statistical methods based on the standard deviation of the response and the slope of the calibration curve. A common approach is to define the LOD as a signal-to-noise ratio of 3:1 and the LOQ as a signal-to-noise ratio of 10:1.[1]

Experimental Workflow for LOD and LOQ Determination

The following diagram illustrates a generalized workflow for the experimental determination of the Limit of Detection (LOD) and Limit of Quantification (LOQ) in an analytical method.

LOD_LOQ_Workflow cluster_prep Method Development & Preparation cluster_analysis Data Acquisition cluster_calculation Calculation & Verification cluster_validation Validation A Develop & Optimize Analytical Method B Prepare Calibration Standards (including low concentrations) A->B E Analyze Calibration Standards B->E C Prepare Blank Matrix Samples D Analyze Blank Samples (n≥10) to determine background noise C->D G Calculate LOD (e.g., 3 x SD of blank / slope or S/N=3) D->G H Calculate LOQ (e.g., 10 x SD of blank / slope or S/N=10) D->H F Construct Calibration Curve E->F F->G F->H I Verify LOQ with spiked samples (Precision & Accuracy) H->I

Figure 1. Generalized workflow for the determination of LOD and LOQ.

References

Assessing the Isotopic Stability of Diethyl Phosphate-d10: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers engaged in drug development and other scientific fields requiring precise quantification of organophosphate pesticide metabolites, the choice of an appropriate internal standard is paramount for analytical accuracy and reliability. Diethyl phosphate-d10 (DEP-d10) is a commonly utilized deuterated internal standard. This guide provides a comprehensive comparison of DEP-d10 with potential alternatives, focusing on isotopic stability, and offers experimental protocols for its assessment.

Comparison of Internal Standards

The ideal internal standard should exhibit identical chemical and physical properties to the analyte of interest, with the key difference being its mass. While deuterated standards like DEP-d10 are widely used due to their cost-effectiveness, they are not without potential drawbacks, primarily concerning isotopic stability.[1][2] Carbon-13 (¹³C) labeled standards are often considered superior in this regard, though they can be more expensive to synthesize.[1][3]

FeatureDiethyl phosphate-d10¹³C-labeled Diethyl phosphateOther Deuterated Dialkyl Phosphates (e.g., DMP-d6)
Isotopic Stability Susceptible to hydrogen-deuterium (H-D) exchange under certain conditions (e.g., specific pH, mobile phase composition).[2]Highly stable; ¹³C labels are not prone to exchange.[1][3]Also susceptible to H-D exchange, with stability dependent on the specific molecule and label positions.
Chromatographic Co-elution May exhibit slight retention time shifts compared to the unlabeled analyte due to the deuterium isotope effect.[2][3]Co-elutes perfectly with the unlabeled analyte.[3]May also show retention time shifts relative to their corresponding unlabeled analytes.
Mass Difference +10 Da from unlabeled Diethyl phosphate.Variable, depending on the number of ¹³C atoms incorporated.Variable mass differences.
Availability & Cost Readily available and generally more affordable.Less commonly available and typically more expensive.[1]Availability and cost vary depending on the specific compound.
Matrix Effects Generally provides good compensation for matrix effects, but chromatographic shifts can sometimes lead to differential ion suppression or enhancement.[4]Provides excellent correction for matrix effects due to identical chromatographic behavior.[5][6]Similar to DEP-d10, provides good but potentially imperfect compensation for matrix effects.

Experimental Protocols for Assessing Isotopic Stability

To ensure the reliability of quantitative data, it is crucial to experimentally verify the isotopic stability of Diethyl phosphate-d10 under the specific analytical conditions being used. The primary concern is the potential for back-exchange of deuterium atoms with protons from the solvent or mobile phase.

Protocol 1: Assessment of Isotopic Stability in Solution

This protocol evaluates the stability of DEP-d10 in the solvents used for sample preparation and storage.

Objective: To determine if deuterium loss occurs when Diethyl phosphate-d10 is stored in various solvents over time.

Materials:

  • Diethyl phosphate-d10 solution of known concentration.

  • Solvents to be tested (e.g., water, methanol, acetonitrile, mobile phase).

  • LC-MS/MS system.

Procedure:

  • Prepare solutions of Diethyl phosphate-d10 in the different test solvents at a concentration suitable for LC-MS/MS analysis.

  • Analyze an aliquot of each freshly prepared solution by LC-MS/MS to establish a baseline (t=0) isotopic distribution and signal intensity.

  • Store the remaining solutions under typical laboratory conditions (e.g., room temperature, 4°C).

  • At specified time intervals (e.g., 1, 4, 8, 24, and 48 hours), inject an aliquot of each solution onto the LC-MS/MS.

  • Monitor the mass chromatograms for the appearance of ions corresponding to partially deuterated or non-deuterated Diethyl phosphate (M+9, M+8, etc., down to M+0).

  • Calculate the percentage of deuterium loss at each time point by comparing the peak areas of the fully deuterated and partially or non-deuterated forms.

Protocol 2: Evaluation of On-Column Isotopic Exchange

This protocol assesses the stability of the deuterium label during the chromatographic separation process.

Objective: To determine if deuterium exchange occurs as Diethyl phosphate-d10 passes through the HPLC column with the intended mobile phase.

Materials:

  • Diethyl phosphate-d10 solution.

  • Unlabeled Diethyl phosphate standard.

  • LC-MS/MS system configured with the analytical column and mobile phase to be used in the assay.

Procedure:

  • Prepare a solution containing a known concentration of Diethyl phosphate-d10.

  • Inject this solution onto the LC-MS/MS system and acquire data across the mass range that includes both the labeled and unlabeled forms of Diethyl phosphate.

  • Examine the mass spectrum of the Diethyl phosphate-d10 peak to check for any evidence of in-source fragmentation or exchange.

  • To more rigorously test for on-column exchange, a "post-column infusion" experiment can be performed. Infuse a constant flow of Diethyl phosphate-d10 solution into the MS source while injecting a blank sample (mobile phase) onto the LC column. Any fluctuation in the signal of partially deuterated species during the gradient would indicate on-column exchange.

Visualizing Experimental Workflows and Concepts

To further clarify the processes involved in assessing isotopic stability, the following diagrams illustrate the experimental workflow and the concept of hydrogen-deuterium exchange.

Isotopic_Stability_Workflow cluster_prep Sample Preparation cluster_analysis Time-Point Analysis cluster_data Data Evaluation prep_d10 Prepare DEP-d10 in Test Solvents prep_t0 t=0 Analysis (Baseline) prep_d10->prep_t0 storage Store Solutions prep_t0->storage t1 t=1h t2 t=4h t3 t=8h t_final t=...h lcms LC-MS/MS Analysis t1->lcms t2->lcms t3->lcms t_final->lcms eval Monitor Mass Shifts (M+9, M+8...) lcms->eval calc Calculate % Deuterium Loss eval->calc

Caption: Workflow for assessing the in-solution isotopic stability of Diethyl phosphate-d10.

HD_Exchange cluster_analyte Deuterated Analyte (DEP-d10) cluster_solvent Protic Solvent (e.g., H₂O) cluster_exchange Potential Exchange Product DEP_d10 R-CD₂-CD₃ DEP_d9_H1 R-CD₂-CD₂H DEP_d10->DEP_d9_H1 H-D Exchange H2O H-O-H

References

Safety Operating Guide

Proper Disposal of Diethyl Phosphate-d10-1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. Diethyl phosphate-d10-1, a deuterated organophosphorus compound, requires careful management due to its hazardous properties. This guide provides essential, step-by-step procedures for its proper disposal.

Hazard Identification and Personal Protective Equipment (PPE)

Before handling this compound, it is crucial to recognize its hazards. The non-deuterated form, diethyl phosphate, is classified as a corrosive and combustible liquid that is harmful if swallowed or in contact with skin, and can cause severe skin burns and eye damage.[1] The same precautions should be taken for its deuterated counterpart.

Required Personal Protective Equipment (PPE):

PPE ItemSpecificationPurpose
Gloves Nitrile rubber, minimum 0.11 mm thicknessPrevents skin contact with the corrosive liquid.
Eye Protection Chemical safety goggles and a face shieldProtects against splashes and vapors.
Lab Coat Flame-retardantProtects skin and clothing from spills.
Footwear Closed-toe shoesPrevents exposure from spills.

Segregation and Storage of Waste

Proper segregation of chemical waste is critical to prevent dangerous reactions. This compound waste should be collected in a designated, properly labeled container.

  • Waste Container: Use a clean, dry, and chemically compatible container, such as a high-density polyethylene (HDPE) carboy.[2] Ensure the container is clearly labeled "Hazardous Waste" and specifies the contents as "this compound."

  • Incompatible Materials: Do not mix this compound waste with strong oxidizing agents, strong acids, or strong bases.[1][3]

  • Storage Location: Store the waste container in a designated, well-ventilated hazardous waste accumulation area, away from heat, sparks, and open flames.[3] The storage area should be under the direct supervision of laboratory personnel.

Step-by-Step Disposal Procedure

The disposal of this compound must be carried out in accordance with federal, state, and local regulations. Do not discharge down the drain.[3]

  • Preparation: Ensure all necessary PPE is worn correctly. Perform all handling of this compound and its waste within a certified chemical fume hood to minimize inhalation exposure.

  • Waste Collection: Carefully transfer the this compound waste into the designated hazardous waste container. Avoid overfilling the container; a general rule is to fill to no more than 90% capacity.

  • Container Sealing: Securely cap the waste container to prevent leaks or spills.

  • Labeling: Ensure the hazardous waste label is complete and accurate, including the chemical name, concentration, and date of accumulation.

  • Request for Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Small Spills (within a chemical fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.

    • Collect the contaminated absorbent material in a sealed, labeled hazardous waste container.

    • Decontaminate the spill area with a suitable solvent, such as soap and water, followed by a final rinse.

  • Large Spills (outside of a chemical fume hood):

    • Evacuate the area immediately.

    • Alert your institution's emergency response team or EHS office.

    • Prevent entry into the contaminated area.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G start Start: this compound Waste Generated ppe_check Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe_check fume_hood Work in a Chemical Fume Hood ppe_check->fume_hood waste_container Select a Labeled, Compatible Hazardous Waste Container fume_hood->waste_container transfer_waste Carefully Transfer Waste to Container (≤90% full) waste_container->transfer_waste seal_container Securely Seal the Container transfer_waste->seal_container store_waste Store in Designated Hazardous Waste Accumulation Area seal_container->store_waste request_pickup Arrange for Pickup by Licensed Waste Disposal Service store_waste->request_pickup end End: Proper Disposal request_pickup->end

Caption: Workflow for the safe disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.